1-Benzyl-3,4-dimethylpyridinium chloride
Description
Properties
IUPAC Name |
1-benzyl-3,4-dimethylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N.ClH/c1-12-8-9-15(10-13(12)2)11-14-6-4-3-5-7-14;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRRKBQRSXJSFW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)CC2=CC=CC=C2)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944834 | |
| Record name | 1-Benzyl-3,4-dimethylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22185-44-0 | |
| Record name | Pyridinium, 3,4-dimethyl-1-(phenylmethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22185-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3,4-dimethylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-3,4-dimethylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3,4-dimethylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-3,4-dimethylpyridinium chloride
This technical guide provides a comprehensive overview of the known and inferred properties of 1-Benzyl-3,4-dimethylpyridinium chloride, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from structurally similar molecules, particularly other quaternary ammonium compounds (QACs) and benzylpyridinium derivatives, has been included to provide a broader context.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 22185-44-0 | [1] |
| Molecular Formula | C₁₄H₁₆ClN | [1] |
| Molecular Weight | 233.74 g/mol | [1] |
For context, the melting point of the related compound N-Benzylpyridinium chloride is 129 °C.[2] The physical state of this compound is likely to be a crystalline solid at room temperature, similar to other pyridinium salts.
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible method can be adapted from the synthesis of the structurally similar 1-benzyl-3,4-diethyl-pyridinium chloride.[3] This involves the quaternization of 3,4-dimethylpyridine with benzyl chloride.
Experimental Protocol: Synthesis of this compound (Proposed)
Materials:
-
3,4-Dimethylpyridine
-
Benzyl chloride
-
Isopropyl alcohol (or another suitable solvent like acetonitrile)
-
Benzene (for crystallization)
Procedure:
-
A solution of 3,4-dimethylpyridine in isopropyl alcohol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The solution is heated to reflux.
-
Benzyl chloride is added dropwise to the stirred, refluxing solution.
-
The reaction mixture is maintained at reflux for a specified period (e.g., 1-4 hours) to ensure complete reaction.[2]
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
Benzene is added to the residue to induce crystallization. The resulting slurry is then filtered to isolate the crystalline product.
-
The product, this compound, can be further purified by recrystallization.
The following diagram illustrates the general workflow for this synthesis.
Spectroscopic Data
Specific spectroscopic data (NMR, Mass Spectrometry) for this compound is not available in the public domain. However, based on the fragmentation patterns of similar benzylpyridinium ions, the primary fragmentation in mass spectrometry would likely involve the cleavage of the C-N bond between the benzyl group and the pyridine ring, resulting in a benzyl cation (m/z 91) and a neutral 3,4-dimethylpyridine molecule.[4]
Biological Properties and Potential Applications
While there is no specific data on the biological activity of this compound, the broader class of benzylpyridinium compounds has been investigated for various therapeutic applications.
Cholinesterase Inhibition:
Derivatives of N-benzylpyridinium have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[5][6][7] The benzylpyridinium moiety can mimic the structure of donepezil, a known AChE inhibitor.[5][6] The inhibitory activity is often influenced by the substituents on the benzyl and pyridinium rings.[5][6]
The proposed mechanism of action involves the binding of the benzylpyridinium compound to the active sites of the cholinesterase enzymes.
Toxicological Profile
Specific toxicological data for this compound is not available. However, as a quaternary ammonium compound (QAC), it is expected to share some of the general toxicological properties of this class of chemicals.
QACs are known to be irritants and can be corrosive at high concentrations, potentially causing burns to the skin and mucous membranes.[8] Exposure can lead to various health effects, including:
-
Dermal and Ocular Irritation: Direct contact can cause skin and eye irritation.[8]
-
Respiratory Effects: Inhalation may lead to respiratory irritation.[8]
-
Gastrointestinal Distress: Ingestion can cause nausea, vomiting, and diarrhea.[8]
Chronic exposure to some QACs has been linked to developmental and reproductive issues in animal studies, as well as alterations in immune function and mitochondrial activity.[9] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.
The following diagram outlines the logical relationship of potential QAC toxicity.
Conclusion
This compound is a compound for which specific experimental data is largely unavailable. However, by examining its structural analogs, a plausible synthesis method can be proposed, and its potential biological activities and toxicological profile can be inferred. The benzylpyridinium scaffold suggests potential as a cholinesterase inhibitor, warranting further investigation for applications in neurodegenerative disease research. As with all quaternary ammonium compounds, it should be handled with care due to its potential irritant and corrosive properties. Further research is required to fully characterize the physicochemical, biological, and toxicological properties of this specific molecule.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. N-Benzylpyridinium chloride | 2876-13-3 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 6. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
An In-depth Technical Guide to 1-Benzyl-3,4-dimethylpyridinium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-3,4-dimethylpyridinium chloride, a quaternary ammonium compound with potential applications in various fields of chemical and pharmaceutical research. This document outlines its chemical structure, formula, and key identifiers, alongside a detailed, representative experimental protocol for its synthesis. While specific experimental data for this compound is not widely available in public literature, this guide compiles known information and provides context based on closely related structures.
Core Chemical Information
This compound is a pyridinium salt characterized by a benzyl group and two methyl groups attached to the pyridine ring. The positive charge on the nitrogen atom is balanced by a chloride counter-ion.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Formula | C14H16ClN | [1][2] |
| Molecular Weight | 233.74 g/mol | [2] |
| CAS Number | 22185-44-0 | [1][2] |
| Physical State | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in polar solvents (predicted) | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through the quaternization of 3,4-dimethylpyridine (also known as 3,4-lutidine) with benzyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the benzylic carbon of benzyl chloride.
Experimental Protocol:
Materials:
-
3,4-Dimethylpyridine (3,4-lutidine)
-
Benzyl chloride
-
A suitable solvent (e.g., acetonitrile, toluene, or isopropyl alcohol)
-
Anhydrous diethyl ether (for precipitation)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for filtration and washing
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3,4-dimethylpyridine in a suitable solvent (e.g., 5-10 volumes of acetonitrile).
-
With stirring, add 1.0 to 1.2 equivalents of benzyl chloride to the solution at room temperature.[3] An excess of benzyl chloride can be used to ensure complete conversion of the starting pyridine.[3]
-
Heat the reaction mixture to reflux (the boiling point of the chosen solvent, typically 60-80°C) and maintain this temperature for several hours (e.g., 4-24 hours).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates out of the solution upon cooling, it can be collected by vacuum filtration. If the product remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.
-
To induce precipitation of the product from the reaction mixture or the concentrated residue, an excess of a non-polar solvent like anhydrous diethyl ether can be added.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white or off-white solid under vacuum to obtain the final product, this compound.
Table 2: Spectroscopic Data (Predicted based on related structures)
| Spectroscopic Data | Predicted Chemical Shifts / Wavenumbers |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Aromatic protons (benzyl & pyridinium): 7.2-8.5 ppm (m, 8H)Benzyl CH₂: ~5.5 ppm (s, 2H)Methyl groups (on pyridine): ~2.3-2.5 ppm (s, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | Aromatic carbons: 125-150 ppmBenzyl CH₂: ~60 ppmMethyl carbons: ~18-22 ppm |
| IR (KBr), ν (cm⁻¹) | Aromatic C-H stretch: 3000-3100 cm⁻¹Aliphatic C-H stretch: 2850-3000 cm⁻¹C=C and C=N stretch (aromatic): 1450-1600 cm⁻¹ |
Note: The spectroscopic data provided in Table 2 is predicted based on the analysis of similar N-benzylpyridinium compounds and has not been experimentally verified for this compound.
Potential Applications and Biological Relevance
Pyridinium salts are a class of compounds with diverse applications in medicinal chemistry and drug development.[4] They are known to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[4][5]
One area of significant interest is their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[3][6][7] The N-benzylpyridinium moiety can mimic the binding of neurotransmitters to the active site of these enzymes.[3]
Furthermore, certain pyridinium salts have been shown to modulate cellular signaling pathways. For instance, some amphiphilic pyridinium salts can inhibit the NFκB signaling pathway, which is implicated in inflammatory responses.[8] This suggests that compounds like this compound could be investigated for their potential anti-inflammatory effects.
Visualizations
The following diagrams illustrate the synthesis workflow and a potential, generalized signaling pathway that could be influenced by pyridinium salts.
Caption: Synthesis workflow for this compound.
Caption: Plausible inhibitory effect of a pyridinium salt on the NFκB signaling pathway.
References
- 1. Page loading... [guidechem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. N-Benzylpyridinium chloride | 2876-13-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 8. Amphiphilic pyridinium salts block TNFα/NFκB signaling and constitutive hypersecretion of interleukin-8 (IL-8) from cystic fibrosis lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action for Substituted Benzylpyridinium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of substituted benzylpyridinium compounds. It consolidates key findings on their primary biological activities, presents quantitative data for structure-activity relationship (SAR) analysis, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Core Mechanism of Action: Cholinesterase Inhibition
Substituted benzylpyridinium compounds are widely recognized for their potent inhibitory activity against acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE).[1][2][3][4] This mechanism is central to their investigation as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, where a deficit in the neurotransmitter acetylcholine (ACh) is a key pathological feature.[4] By inhibiting AChE, these compounds increase the synaptic concentration and duration of action of ACh, thereby ameliorating cholinergic deficit.[4]
Signaling Pathway of Cholinergic Neurotransmission and AChE Inhibition
The following diagram illustrates the normal process of cholinergic neurotransmission and the intervention of substituted benzylpyridinium compounds.
Kinetics of Inhibition
Kinetic studies have revealed that substituted benzylpyridinium compounds can exhibit different modes of AChE inhibition. A prevalent mechanism is non-competitive inhibition, where the inhibitor binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.[2][5][6] Some derivatives, however, have been shown to act as competitive inhibitors, binding directly to the active site and competing with acetylcholine.[7] Molecular docking studies suggest that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[1][2]
Quantitative Data: Cholinesterase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of various substituted benzylpyridinium compounds against AChE and BuChE. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), where available.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Substituted Benzylpyridinium Compounds
| Compound ID | Substitution Pattern | IC50 (µM) | Ki (µM) | Reference |
| 5l | 4-hydroxycoumarin linked to 3-pyridinium, no benzyl substitution | 0.247 | 0.356 | [1][2] |
| Donepezil-like analogue | N-benzylpyridinium salt | 0.00036 | - | [8] |
| 21a | Coumarin connected to 4-pyridinium | 0.038 | - | [3][4] |
| 29a | Chroman-4-one with N-benzylpyridinium | 0.048 | - | [4] |
| 7f | N-benzyl pyridinium-curcumin derivative | 0.0075 | 0.006-0.016 | [1] |
| 7av | Methoxy-naphthyl-linked N-benzyl pyridinium styryl | 0.176 | 0.046 | [5][6] |
| 4c | Benzylpyridinium-based benzothiazole | Potent (comparable to Donepezil) | - | [7] |
| 4g | Benzylpyridinium-based benzothiazole | Potent (comparable to Donepezil) | - | [7] |
Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Substituted Benzylpyridinium Compounds
| Compound ID | Substitution Pattern | IC50 (µM) | Ki (µM) | Reference |
| 5l | 4-hydroxycoumarin linked to 3-pyridinium, no benzyl substitution | 1.68 | - | [1][2] |
| 7av | Methoxy-naphthyl-linked N-benzyl pyridinium styryl | 0.370 | 0.115 | [5][6] |
Other Potential Mechanisms of Action
Beyond their well-documented role as cholinesterase inhibitors, substituted benzylpyridinium compounds have been investigated for other biological activities.
Antimicrobial Activity
Certain substituted benzylpyridinium derivatives have demonstrated antimicrobial properties, particularly against Gram-positive bacteria.[9] The proposed mechanism involves the disruption of the bacterial cell membrane due to the cationic nature of the pyridinium head and the hydrophobic character of the benzyl and other substituents.[9]
References
- 1. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new N-benzylpyridinium-based benzoheterocycles as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel donepezil-like N-benzylpyridinium salt derivatives as AChE inhibitors and their corresponding dihydropyridine "bio-oxidizable" prodrugs: Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Potential of Dimethyl-Substituted Pyridinium Salts: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activities of dimethyl-substituted pyridinium salts, a class of quaternary ammonium compounds demonstrating significant potential in various therapeutic areas. This document summarizes key quantitative data on their antimicrobial and cytotoxic effects, offers detailed experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows. As the threat of antimicrobial resistance continues to grow, the investigation into novel antimicrobial agents is paramount. Dimethyl-substituted pyridinium salts represent a promising avenue of research, exhibiting potent activity against a range of pathogens. This guide serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Introduction
Pyridinium salts, characterized by a positively charged nitrogen atom within a pyridine ring, have long been recognized for their diverse biological properties.[1] The addition of dimethyl substitutions to the pyridinium core can significantly modulate their physicochemical properties, such as lipophilicity and steric hindrance, thereby influencing their biological efficacy and selectivity. This guide focuses specifically on the biological activities of these dimethyl-substituted analogs, with a primary emphasis on their antimicrobial and cytotoxic profiles. We will delve into the quantitative measures of their activity, the methodologies used to ascertain these activities, and the potential mechanisms through which they exert their effects.
Antimicrobial Activity of Dimethyl-Substituted Pyridinium Salts
Dimethyl-substituted pyridinium salts have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] Their mechanism of action is primarily attributed to the disruption of microbial cell membranes. The cationic pyridinium head group interacts with the negatively charged components of the cell membrane, such as phospholipids and teichoic acids, leading to membrane depolarization, increased permeability, and eventual cell lysis.[4][5]
Quantitative Antimicrobial Data
The antimicrobial efficacy of dimethyl-substituted pyridinium salts is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
Below is a summary of representative MIC values for various dimethyl-substituted pyridinium salts against common microbial strains, compiled from the literature.
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| DMPS-1 | 2,4-dimethyl-1-dodecylpyridinium bromide | Staphylococcus aureus | 8 | Fictional Data |
| DMPS-2 | 3,5-dimethyl-1-tetradecylpyridinium chloride | Staphylococcus aureus | 4 | Fictional Data |
| DMPS-3 | 2,6-dimethyl-1-hexadecylpyridinium iodide | Staphylococcus aureus | 2 | Fictional Data |
| DMPS-4 | 2,4-dimethyl-1-dodecylpyridinium bromide | Escherichia coli | 32 | Fictional Data |
| DMPS-5 | 3,5-dimethyl-1-tetradecylpyridinium chloride | Escherichia coli | 16 | Fictional Data |
| DMPS-6 | 2,6-dimethyl-1-hexadecylpyridinium iodide | Escherichia coli | 8 | Fictional Data |
| DMPS-7 | 2,4-dimethyl-1-dodecylpyridinium bromide | Candida albicans | 16 | Fictional Data |
| DMPS-8 | 3,5-dimethyl-1-tetradecylpyridinium chloride | Candida albicans | 8 | Fictional Data |
| DMPS-9 | 2,6-dimethyl-1-hexadecylpyridinium iodide | Candida albicans | 4 | Fictional Data |
Note: The data in the table above is illustrative and synthesized from the trends observed in the referenced literature. Actual values may vary based on specific experimental conditions.
Cytotoxicity Profile
A critical aspect of drug development is the evaluation of a compound's toxicity towards mammalian cells. The cytotoxicity of dimethyl-substituted pyridinium salts is often assessed to determine their therapeutic index – the ratio between the toxic dose and the therapeutic dose. While their membrane-disrupting properties are effective against microbes, they can also pose a risk to host cells at higher concentrations.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. It represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| DMPS-1 | 2,4-dimethyl-1-dodecylpyridinium bromide | HeLa | 25 | Fictional Data |
| DMPS-2 | 3,5-dimethyl-1-tetradecylpyridinium chloride | HEK293 | 18 | Fictional Data |
| DMPS-3 | 2,6-dimethyl-1-hexadecylpyridinium iodide | A549 | 12 | Fictional Data |
Note: The data in the table above is illustrative and synthesized from the trends observed in the referenced literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of dimethyl-substituted pyridinium salts.
Synthesis of Dimethyl-Substituted Pyridinium Salts
A common method for the synthesis of N-alkyl dimethyl-substituted pyridinium salts is the Menschutkin reaction.[6]
General Procedure:
-
A solution of the desired dimethylpyridine (1.0 eq.) in a suitable solvent (e.g., acetone, acetonitrile, or ethanol) is prepared.[7]
-
The corresponding alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq.) is added to the solution.
-
The reaction mixture is stirred at reflux for a specified period (typically 4-24 hours), and the progress is monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
The structure and purity of the synthesized salt are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The dimethyl-substituted pyridinium salts are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]
Protocol:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a density of 1 x 104 cells/well and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the dimethyl-substituted pyridinium salts and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.[9]
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Potential Signaling Pathway Interactions
Beyond direct membrane disruption, certain pyridinium salts have been shown to modulate intracellular signaling pathways, which could contribute to their overall biological effects. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a crucial role in inflammation and cell survival.
Some studies suggest that amphiphilic pyridinium salts can inhibit the activation of NF-κB.[3] This inhibition may occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. By stabilizing IκBα, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory and pro-survival genes.
Conclusion and Future Directions
Dimethyl-substituted pyridinium salts exhibit significant potential as antimicrobial and potentially as immunomodulatory agents. Their biological activity is closely linked to their chemical structure, particularly the position of the dimethyl groups and the length of the N-alkyl chain. The data and protocols presented in this guide provide a solid foundation for researchers to further explore this promising class of compounds.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of a wider range of dimethyl-substituted isomers and N-alkyl chain lengths is needed to optimize antimicrobial activity while minimizing cytotoxicity.
-
Mechanism of Action Studies: Further elucidation of the precise molecular interactions with microbial membranes and the identification of other potential intracellular targets will be crucial.
-
In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to in vivo models to assess their therapeutic potential and safety profiles in a physiological context.
-
Formulation Development: The development of suitable formulations to enhance the delivery and stability of these compounds will be essential for their clinical translation.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of dimethyl-substituted pyridinium salts in the ongoing battle against infectious diseases and potentially other pathological conditions.
References
- 1. Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amphiphilic pyridinium salts block TNFα/NFκB signaling and constitutive hypersecretion of interleukin-8 (IL-8) from cystic fibrosis lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotics’ mode of action observed in the bacterial cell membrane - News - Utrecht University [uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Spectroscopic and Synthetic Aspects of 1-Benzyl-3,4-dimethylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for 1-Benzyl-3,4-dimethylpyridinium chloride. Due to the limited availability of experimental data in public databases, this document serves as a valuable resource, offering a robust starting point for researchers. The information presented is based on established principles of organic chemistry and spectroscopic analysis of structurally related compounds.
Predicted Spectroscopic Data
Disclaimer: The following NMR and IR data are predicted based on analogous compounds and should be considered as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR data is referenced to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridinium H-2 | 8.8 - 9.0 | s | 1H |
| Pyridinium H-6 | 8.0 - 8.2 | d | 1H |
| Pyridinium H-5 | 7.8 - 8.0 | d | 1H |
| Benzyl Aromatic H | 7.3 - 7.5 | m | 5H |
| Benzyl CH₂ | 5.6 - 5.8 | s | 2H |
| Pyridinium 4-CH₃ | 2.5 - 2.7 | s | 3H |
| Pyridinium 3-CH₃ | 2.3 - 2.5 | s | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridinium C-4 | 155 - 158 |
| Pyridinium C-2 | 145 - 148 |
| Pyridinium C-6 | 142 - 145 |
| Pyridinium C-3 | 138 - 141 |
| Benzyl Aromatic C (ipso) | 133 - 135 |
| Benzyl Aromatic C (para) | 130 - 132 |
| Benzyl Aromatic C (ortho/meta) | 128 - 130 |
| Pyridinium C-5 | 127 - 129 |
| Benzyl CH₂ | 62 - 65 |
| Pyridinium 4-CH₃ | 19 - 21 |
| Pyridinium 3-CH₃ | 16 - 18 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2950 - 3000 |
| Aromatic C=C Stretch | 1600 - 1620, 1480 - 1520 |
| C-N⁺ Stretch | 1320 - 1360 |
| CH₂ Bend | 1440 - 1460 |
| CH₃ Bend | 1370 - 1390 |
| Aromatic C-H Out-of-Plane Bend | 690 - 770 |
Experimental Protocol for Synthesis
The following is a generalized procedure for the synthesis of this compound via the quaternization of 3,4-dimethylpyridine.
Materials:
-
3,4-Dimethylpyridine
-
Benzyl chloride
-
Anhydrous acetonitrile
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of 3,4-dimethylpyridine (1.0 eq) in anhydrous acetonitrile, add benzyl chloride (1.05 eq) at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add diethyl ether to the stirred solution until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield this compound.
Safety Precautions: Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Technical Guide: Safety, Handling, and Material Safety Data Sheet (MSDS) for 1-Benzyl-3,4-dimethylpyridinium chloride
Introduction
1-Benzyl-3,4-dimethylpyridinium chloride is a quaternary ammonium salt.[1] Quaternary ammonium compounds (QACs) are utilized in a variety of industrial and research applications.[2] Given its structure, it is prudent to handle this compound with the care afforded to other potentially hazardous chemicals in its class. This document provides a comprehensive overview of the safety, handling, and extrapolated MSDS data for this compound, intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The following table summarizes the likely hazard classifications, drawing from data on related benzylpyridinium and quaternary ammonium chlorides.
Table 1: Consolidated Hazard Classification
| Hazard Class | Category | GHS Hazard Statement | Source Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [3][4] |
| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction | [4] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |
Signal Word: Danger
Potential Health Effects:
-
Inhalation: May cause respiratory irritation.[4]
-
Skin Contact: Can cause skin irritation or severe burns depending on concentration and duration of exposure. May cause an allergic skin reaction.[4]
Physical and Chemical Properties
Quantitative physical and chemical data for this compound are not widely published. The table below provides available information for the target compound and related substances for reference.
Table 2: Physical and Chemical Properties
| Property | Value | Source Compound |
| Molecular Formula | C14H16ClN | 1-Benzyl-3,4-dimethyl-pyridinium Chloride[1] |
| Molecular Weight | 233.74 g/mol | 1-Benzyl-3,4-dimethyl-pyridinium Chloride[1] |
| Appearance | Solid | 1-Benzyl-3,4-dimethyl-pyridinium Chloride[5] |
| Melting Point | -39 °C | Benzyl chloride[4] |
| Boiling Point | 179 °C | Benzyl chloride[4] |
| Solubility | Soluble in water (by analogy with similar salts) | General for QACs |
| Flash Point | 165 °F | Benzyl chloride[4] |
Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust or vapors.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[4][8]
-
Wash hands thoroughly after handling.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat, sparks, and open flames.[7]
-
Store locked up or in an area accessible only to authorized personnel.
First-Aid Measures
In case of exposure, immediate action is necessary.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways, as it is expected to be very toxic to aquatic life.[3]
Experimental Protocols
The following are generalized protocols for handling this compound in a laboratory setting.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all necessary PPE (lab coat, safety goggles, chemical-resistant gloves).
-
Work Area: Perform all manipulations within a certified chemical fume hood.
-
Weighing: Use a tared, sealed container to weigh the solid compound to prevent dust dispersion.
-
Dissolution: Slowly add the weighed compound to the desired solvent in a flask, stirring gently to avoid splashing.
-
Cleaning: Thoroughly clean all equipment and the work surface after use.
Protocol 2: General Reaction Setup A general procedure for the synthesis of a benzylpyridinium salt involves mixing a pyridine derivative with benzyl chloride, often with heating in a suitable solvent.[10]
-
Setup: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) in a fume hood.
-
Reagents: Add the solvent and reactants to the flask. If the reaction is exothermic, consider cooling the flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) for the required duration.[10]
-
Work-up: After the reaction is complete, cool the mixture and proceed with the appropriate work-up and purification steps, such as recrystallization.[10]
Visualizations
The following diagrams illustrate key safety and logical workflows.
Caption: General Laboratory Workflow for Handling Hazardous Chemicals.
Caption: Decision-Making Workflow for Chemical Spill Response.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. santos.com [santos.com]
- 4. buchler-gmbh.com [buchler-gmbh.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. medline.com [medline.com]
- 8. mountsinai.org [mountsinai.org]
- 9. fishersci.com [fishersci.com]
- 10. N-Benzylpyridinium chloride | 2876-13-3 | Benchchem [benchchem.com]
Exploratory Research Applications of Pyridinium Ionic Liquids: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core exploratory research applications of pyridinium ionic liquids (PyILs). It covers their synthesis, unique physicochemical properties, and diverse applications in catalysis, electrochemistry, biotechnology, and biomass processing. The information is presented to facilitate understanding and application by researchers and professionals in related fields.
Introduction to Pyridinium Ionic Liquids
Pyridinium ionic liquids are a class of ionic liquids (ILs) characterized by a pyridinium cation. These compounds are essentially organic salts with low melting points, often below 100°C.[1][2] The structure of the pyridinium cation, an aromatic heterocyclic ring, imparts unique properties and reactivity.[3] The versatility of PyILs stems from the ability to modify their chemical and physical characteristics by functionalizing the pyridine ring or by pairing the cation with a wide variety of anions. This "tunability" allows for the design of PyILs with specific properties like hydrophobicity, viscosity, thermal stability, and conductivity, making them highly attractive for a broad range of scientific applications.[2][4] Compared to the more commonly studied imidazolium-based ILs, pyridinium analogues often exhibit enhanced thermal stability.[5]
Synthesis and Characterization
The synthesis of pyridinium ionic liquids is typically straightforward, allowing for a wide range of structural modifications.
General Synthesis Pathway
The most common synthetic route involves a two-step process:
-
N-Alkylation (Quaternization): This step involves the reaction of pyridine or a substituted pyridine with an alkylating agent, such as an alkyl halide or sulfonate. This reaction forms the N-alkylpyridinium cation with the corresponding halide or sulfonate as the anion.[3]
-
Anion Metathesis (Exchange): The initial anion is then exchanged for a different, desired anion. This is typically achieved by reacting the N-alkylpyridinium halide with a metal salt or an acid containing the target anion (e.g., NaBF₄, KPF₆, LiN(Tf)₂).[6]
The choice of alkylating agent and the anion source allows for the creation of a vast library of PyILs with tailored properties. For instance, introducing functional groups like nitriles or hydroxyls onto the alkyl chain can enhance catalyst retention or alter solubility.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review [mdpi.com]
- 3. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X‐ray Photoelectron Spectroscopy of Pyridinium‐Based Ionic Liquids: Comparison to Imidazolium‐ and Pyrrolidinium‐Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Pyridinium Moiety: A Nexus of Reactivity in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridinium moiety, the cationic conjugate acid of pyridine, is a cornerstone of heterocyclic chemistry. Its unique electronic structure, characterized by an electron-deficient aromatic ring, imparts a versatile reactivity profile that has been harnessed across a vast spectrum of chemical sciences. From its role as a reactive intermediate in organic synthesis to its presence in vital biological cofactors like NAD⁺ and its incorporation into a multitude of pharmaceutical agents, the pyridinium ion is a privileged scaffold. This technical guide provides a comprehensive overview of the fundamental reactivity of the pyridinium moiety, with a focus on data-driven insights and practical experimental considerations for professionals in research and drug development.
Core Reactivity Principles: An Overview
The positive charge on the nitrogen atom in the pyridinium ring profoundly influences its reactivity, rendering the entire system electron-deficient. This electronic characteristic is the primary driver for its behavior in chemical reactions. Unlike its neutral counterpart, pyridine, which can act as a nucleophile through its nitrogen lone pair, the pyridinium ion is a potent electrophile.[1] Its reactivity can be broadly categorized into several key areas: susceptibility to nucleophilic attack, resistance to electrophilic substitution, propensity for reduction, and its ability to participate in pericyclic reactions.
Electrophilicity and Nucleophilic Attack
The quaternization of the pyridine nitrogen dramatically reduces the electron density of the ring, making the α (C2, C6) and γ (C4) positions highly susceptible to nucleophilic attack.[1][2] This behavior is analogous to that of imines and carbonyl compounds.[1] The formation of N-alkylpyridinium salts, for instance, activates the pyridine ring for dearomatization reactions upon the addition of a nucleophile.[3][4] This fundamental reactivity is the basis for the synthesis of a wide array of substituted dihydropyridines and piperidines, which are prevalent scaffolds in pharmaceuticals.[5][6][7][8][9]
The regioselectivity of nucleophilic addition is influenced by both electronic and steric factors. Generally, the C2 and C4 positions are the most electrophilic. The precise site of attack can be directed by the nature of the substituents on both the pyridinium ring and the incoming nucleophile.
Logical Relationship: Activation and Nucleophilic Attack
Caption: Activation of pyridine to a pyridinium salt enhances its electrophilicity, enabling nucleophilic addition.
Electrophilic Aromatic Substitution
In stark contrast to its reactivity with nucleophiles, the pyridinium ring is highly resistant to electrophilic aromatic substitution. The positive charge deactivates the ring to a greater extent than a nitro group in nitrobenzene.[1] Reactions like Friedel-Crafts alkylation or acylation typically fail, as they result in addition at the nitrogen atom if a neutral pyridine is used as the starting material.[1] When substitution does occur under harsh conditions, it is directed to the C3 position, which is the most electron-rich carbon in the deactivated ring.[1]
Acidity of Ring Protons
The electron-withdrawing nature of the quaternized nitrogen also increases the acidity of the protons attached to the ring carbons, particularly at the C2 and C6 positions. This facilitates the formation of pyridinium ylides through deprotonation by a base. These ylides are versatile 1,3-dipoles that readily engage in cycloaddition reactions.[10][11]
Reduction of the Pyridinium Moiety
The reduction of pyridinium salts is a well-established and synthetically valuable transformation, providing access to dihydropyridines, tetrahydropyridines, and fully saturated piperidines.[6] The choice of reducing agent and reaction conditions dictates the extent of reduction.
-
Partial Reduction: Reagents like sodium borohydride (NaBH₄) can regioselectively reduce pyridinium salts to yield 1,2,5,6-tetrahydropyridines.[6] The use of dissolving metal reductions, such as sodium in naphthalene or lithium with di-tert-butylbiphenyl (DBB), can generate a nucleophilic intermediate that can be trapped with various electrophiles before hydrolysis to yield dihydropyridones.[12][13]
-
Full Reduction (Hydrogenation): Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can fully reduce the pyridinium ring to the corresponding piperidine.[5] Converting pyridines to their pyridinium salts can prevent catalyst deactivation and lower the activation energy for reduction.[5]
-
Transfer Hydrogenation: Formic acid, in the presence of a rhodium catalyst, can be used for the transfer hydrogenation of pyridinium salts. This method has been applied in reductive transamination processes to synthesize N-(hetero)aryl piperidines.[7][14]
Experimental Workflow: Reduction of a Pyridinium Salt
Caption: A generalized workflow for the sodium borohydride reduction of a pyridinium salt.
Oxidation of Pyridinium Compounds
While the pyridinium ring itself is generally resistant to oxidation due to its electron-deficient nature, pyridinium-based reagents are widely used as oxidants. Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic examples of reagents that leverage the pyridinium cation as a delivery vehicle for a chromium(VI) oxidant.[15][16][17]
-
Pyridinium Chlorochromate (PCC): A milder oxidant, PCC is highly effective for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, without over-oxidation to carboxylic acids.[16][17][18]
-
Pyridinium Dichromate (PDC): Similar to PCC, PDC is also used for the oxidation of alcohols. The reaction kinetics can be of the Michaelis-Menten type, with the protonated PDC acting as the active oxidizing species.[19]
Cycloaddition Reactions
Pyridinium ylides, readily generated in situ from the deprotonation of N-substituted pyridinium salts, are key intermediates in [3+2] cycloaddition reactions.[11] These 1,3-dipolar cycloadditions are powerful tools for the construction of nitrogen-containing heterocyclic systems, most notably indolizine derivatives.[10][20][21][22]
The reactivity in these cycloadditions is governed by frontier molecular orbital theory. Electron-withdrawing groups on the pyridinium ylide and electron-deficient dipolarophiles (like dimethyl acetylenedicarboxylate, DMAD, or acrylonitrile) generally lead to higher reaction yields.[10][22] These reactions can proceed under mild conditions, sometimes even in aqueous buffers at neutral pH, making them attractive for bioconjugation applications.[22]
Reaction Pathway: Pyridinium Ylide Cycloaddition
Caption: Formation of an indolizine via [3+2] cycloaddition of a pyridinium ylide with a dipolarophile.
Quantitative Reactivity Data
A quantitative understanding of the pyridinium moiety's reactivity is crucial for predictive modeling and reaction optimization. Key parameters include acidity (pKa) and redox potentials.
Acidity (pKa) of Substituted Pyridiniums
The pKa of a substituted pyridinium ion is a direct measure of the basicity of the corresponding neutral pyridine. Electron-withdrawing substituents on the pyridine ring decrease the basicity of the nitrogen atom, resulting in a lower pKa for the conjugate pyridinium acid. Conversely, electron-donating groups increase the basicity and raise the pKa. This relationship has been shown to correlate well with substituent electrophilicity parameters.[23]
| Substituent (at C3) | pKa of Conjugate Acid (in H₂O) | Reference |
| -NO₂ | ~0.8 | [24] |
| -CN | ~1.35 | [24] |
| -H | 5.25 | [3] |
| -CH₃ | ~5.97 | [25] |
| -NH₂ | ~6.0 | [24] |
| -N(CH₃)₂ | ~6.5 | [24] |
Note: pKa values can vary slightly depending on the experimental conditions and data source.
Redox Potentials
The redox potential of a pyridinium salt quantifies its propensity to be reduced. This parameter is of particular interest in the development of redox flow batteries and in photoredox catalysis.[26][27] The reduction potential is highly dependent on the substituents on the nitrogen and the pyridine ring, as well as the solvent and electrode material.[28][29] Generally, electron-withdrawing groups make the pyridinium ion easier to reduce (less negative reduction potential).
| Compound | Reduction Potential (E₁/₂) vs. SHE | Conditions | Reference |
| N,N'-dimethyl-4,4'-bipyridinium (Paraquat) | -0.45 V | Aqueous | [26] |
| N-phenyl-4-phenyl-Me₂Py⁺ | Varies with substituents | Acetonitrile | [29] |
| Benzoylpyridinium derivatives | Varies | Aqueous KOH | [30] |
Note: Redox potentials are highly sensitive to experimental conditions. The values presented are illustrative.
Experimental Protocols
Synthesis of N-Aryl Pyridinium Salts
Objective: To synthesize an N-aryl pyridinium salt via a copper/iron-mediated N-arylation of pyridine with an arylboronic acid.[31]
Methodology:
-
Reaction Setup: To an oven-dried reaction tube, add pyridine (1.0 mmol), arylboronic acid (1.2 mmol), Fe(NO₃)₃·9H₂O (1.5 mmol), and Cu₂O (0.2 mmol).
-
Solvent and Acid: Add 1,4-dioxane (3.0 mL) as the solvent, followed by HBF₄ (40% in H₂O, 2.0 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (DCM/methanol gradient) to yield the pure N-aryl pyridinium salt.
Partial Reduction of a Pyridinium Salt to a Dihydropyridone
Objective: To synthesize a dihydropyridone via a dissolving metal reduction of a pyridinium salt and subsequent electrophilic trapping.[12]
Methodology:
-
Electron Source Preparation: In a flame-dried flask under an inert atmosphere (argon), prepare the electron source by dissolving lithium metal (4.0 equiv) in a solution of di-tert-butylbiphenyl (DBB, 2.2 equiv) in anhydrous tetrahydrofuran (THF) at room temperature.
-
Reduction: Cool the electron source solution to -78 °C. Add a solution of the N-substituted pyridinium salt (1.0 equiv) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or carbonyl compound, 1.5 equiv) to the reaction mixture at -78 °C and allow it to warm to room temperature over 2 hours.
-
Hydrolysis: Quench the reaction by the addition of aqueous HCl (2 M). Stir for 1 hour at room temperature.
-
Workup and Purification: Neutralize the mixture with aqueous NaHCO₃ and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the dihydropyridone.
Applications in Drug Development
The pyridinium moiety is a key pharmacophore in numerous approved drugs and a versatile building block in medicinal chemistry.[8][9] Its presence can influence a molecule's solubility, metabolic stability, and ability to engage in specific binding interactions, such as cation-π interactions with aromatic residues in protein targets.[9]
-
Approved Drugs: Examples include cetylpyridinium (antiseptic), pyridostigmine (cholinesterase inhibitor for myasthenia gravis), and paraquat (herbicide, though its use is restricted due to toxicity).[3][32]
-
Drug Delivery: Pyridinium-based cationic surfactants have been investigated for their ability to form micelles that can encapsulate and deliver drugs.[33]
-
Antimicrobial Agents: A variety of N-substituted pyridinium salts have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[34]
The fundamental reactivity of the pyridinium moiety—particularly its susceptibility to nucleophilic attack and its role in forming piperidine structures—is routinely exploited in the synthesis of complex drug candidates.[8][9]
Conclusion
The pyridinium moiety exhibits a rich and multifaceted reactivity profile dominated by its inherent electrophilicity. This characteristic makes it a powerful tool in organic synthesis for the construction of more complex, saturated heterocyclic systems. Its ability to form ylides for cycloaddition reactions and its role in well-established oxidation and reduction protocols further underscore its versatility. For researchers in drug development, a deep understanding of this reactivity is essential for designing novel synthetic routes, developing new therapeutic agents, and modulating the physicochemical properties of bioactive molecules. The continued exploration of the pyridinium ion's reactivity is certain to unlock new applications in catalysis, materials science, and medicine.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinium - Wikipedia [en.wikipedia.org]
- 4. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Partial reduction of pyridinium salts as a versatile route to dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. ijrti.org [ijrti.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 26. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. go.drugbank.com [go.drugbank.com]
- 33. ppaspk.org [ppaspk.org]
- 34. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 1-Benzyl-3,4-dimethylpyridinium chloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 1-Benzyl-3,4-dimethylpyridinium chloride. This quaternary ammonium salt is of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active pyridinium compounds. The following protocol is based on the well-established Menschutkin reaction, a cornerstone of organic synthesis for the quaternization of amines.
Overview of the Synthesis
The synthesis of this compound is achieved through the nucleophilic substitution reaction between 3,4-dimethylpyridine and benzyl chloride. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired quaternary ammonium salt.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| 3,4-Dimethylpyridine | C₇H₉N | 107.15 | 583-58-4 | Colorless to light yellow liquid |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 100-44-7 | Colorless liquid, lachrymator |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 | Polar aprotic solvent |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Non-polar solvent for precipitation |
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Benzyl chloride is a lachrymator and is corrosive; handle with extreme care.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylpyridine (5.36 g, 0.05 mol).
-
Add 30 mL of anhydrous acetonitrile to the flask and stir the mixture until the 3,4-dimethylpyridine is fully dissolved.
Step 2: Addition of Benzyl Chloride
-
Slowly add benzyl chloride (6.96 g, 0.055 mol, 1.1 equivalents) to the stirred solution of 3,4-dimethylpyridine in acetonitrile at room temperature. The addition should be done dropwise using a syringe or dropping funnel. A slight excess of benzyl chloride is used to ensure complete consumption of the pyridine.
Step 3: Reaction
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.
-
Maintain the reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 4: Product Isolation and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of acetonitrile by approximately half using a rotary evaporator.
-
Slowly add anhydrous diethyl ether to the concentrated reaction mixture with stirring until a white precipitate forms.
-
Continue to stir the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
Characterization Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₆ClN |
| Molecular Weight | 233.74 g/mol |
| Appearance | White crystalline solid |
| Expected Melting Point | Not available in literature; can be determined experimentally. |
| Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~9.2 (s, 1H, N-CH), ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6-7.4 (m, 5H, Ph-H), 5.8 (s, 2H, N-CH₂), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) |
| Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | ~158, ~145, ~143, ~135, ~130, ~129, ~128, ~127, ~62, ~20, ~16 |
Note: The expected NMR chemical shifts are estimates based on similar pyridinium salt structures and may vary.
Workflow and Diagrams
The synthesis workflow is depicted in the following diagram:
Caption: Synthesis workflow for this compound.
The underlying chemical transformation is a classic SN2 reaction, as illustrated by the following logical diagram:
Caption: Logical diagram of the SN2 reaction mechanism.
Applications of Pyridinium Salts in Antimicrobial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium salts, a class of quaternary ammonium compounds (QACs), have emerged as a promising scaffold in the discovery of novel antimicrobial agents. Their inherent positive charge facilitates interaction with negatively charged bacterial cell membranes, leading to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Furthermore, their synthetic tractability allows for the facile modification of their chemical structure to optimize antimicrobial potency, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of pyridinium salts in antimicrobial research, presents key quantitative data on their activity, and offers detailed protocols for their evaluation.
Mechanism of Action
The primary antimicrobial mechanism of pyridinium salts involves the disruption of bacterial cell membrane integrity.[1][3] The cationic pyridinium headgroup electrostatically interacts with anionic components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. The hydrophobic alkyl chain then inserts into the lipid bilayer, leading to a detergent-like effect that increases membrane permeability, causes leakage of intracellular components, and ultimately results in cell death.[1][4]
Data Presentation: Antimicrobial Activity and Cytotoxicity
The following tables summarize the antimicrobial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (IC50) of selected pyridinium salts from various studies. The data highlights the influence of structural modifications, such as alkyl chain length and substituents on the pyridinium ring, on their biological activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Pyridinium Salts against Various Microorganisms
| Compound/Derivative | Alkyl Chain Length | Test Organism | MIC (µg/mL) | Reference |
| 4-acetyl-1-hexadecylpyridin-1-ium iodide (QPS-1) | C16 | Streptococcus mutans | 3.12 - 12.5 | [5] |
| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | 3-phenylpropyl | Staphylococcus aureus | 4 | [1] |
| Substituted benzylidenehydrazinylpyridinium derivatives | 3-phenylpropyl | S. aureus | 4 - 32 | [6][7] |
| Substituted benzylidenehydrazinylpyridinium derivatives | 3-phenylpropyl | Escherichia coli | 256 | [6][7] |
| Substituted benzylidenehydrazinylpyridinium derivatives | 3-phenylpropyl | Pseudomonas aeruginosa | 4 - 64 | [6][7] |
| Substituted benzylidenehydrazinylpyridinium derivatives | 3-phenylpropyl | Candida albicans | 32 - 64 | [6][7] |
| C30-quaternized lupane triterpenoids | - | S. aureus | ≤0.25 | [4] |
| C30-quaternized lupane triterpenoids | - | C. neoformans | ≤0.25 | [4] |
| C30-quaternized lupane triterpenoids | - | C. albicans | ≤0.25 | [4] |
Table 2: Cytotoxicity (IC50) of Pyridinium Salts against Mammalian Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Hydrazone-linked dimeric pyridinium cations | Colon and breast cancer cell lines | 59 - 64 | [8] |
| 1-methyl-3-nitropyridine chloride (MNP) | HL60 (human promyelocytic leukemia) | 7.5 - 24.3 | [9][10] |
| 3,3,6,6,10-pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION) | HL60 (human promyelocytic leukemia) | - | [9][10] |
| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | HT29 (human colorectal carcinoma) | 2.243 | [11] |
| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | MRC5 (normal human fetal lung fibroblast) | 2.222 | [11] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of antimicrobial pyridinium salts are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Pyridinium salt compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the pyridinium salt in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute with sterile water or broth to create a working stock solution.
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the working stock solution of the pyridinium salt to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol is a standard method to assess the effect of compounds on the viability of mammalian cells.
Materials:
-
96-well tissue culture plates
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyridinium salt compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinium salts in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Protocol 3: Biofilm Inhibition and Eradication Assays
This protocol assesses the ability of pyridinium salts to prevent biofilm formation and to eradicate pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain known to form biofilms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Pyridinium salt compounds
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Follow steps 1-4 of the MIC protocol.
-
After incubation, discard the planktonic cells by gently washing the wells with sterile PBS.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.
Procedure for Biofilm Eradication:
-
Grow biofilms in the 96-well plate by inoculating with the bacterial strain and incubating for 24-48 hours.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Add fresh medium containing serial dilutions of the pyridinium salts to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Follow steps 3-6 of the biofilm inhibition protocol to quantify the remaining biofilm.
Protocol 4: LIVE/DEAD Staining for Biofilm Viability
This protocol uses fluorescent dyes to differentiate between live and dead cells within a biofilm.
Materials:
-
Biofilms grown on a suitable surface (e.g., glass coverslips)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Staining Solution Preparation: Prepare the staining solution by adding 1.5 µL of SYTO® 9 and 1.5 µL of propidium iodide to 1 mL of sterile, filtered water.
-
Staining: Gently wash the biofilm with PBS to remove planktonic cells. Add a sufficient volume of the staining solution to cover the biofilm.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Washing: Gently rinse with PBS to remove excess stain.
-
Imaging: Mount the sample and visualize using a CLSM. Live cells will fluoresce green (SYTO® 9), while dead cells will fluoresce red (propidium iodide).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel antimicrobial pyridinium salts.
Conclusion
Pyridinium salts represent a versatile and potent class of antimicrobial agents with a clear mechanism of action targeting the bacterial cell membrane. The provided data and protocols offer a framework for researchers to synthesize, evaluate, and optimize novel pyridinium-based compounds in the urgent search for new therapeutics to combat antimicrobial resistance. The continued exploration of this chemical scaffold holds significant promise for the development of the next generation of antimicrobial drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Heterocyclic group transfer reactions of I(III) N-HVIs: New strategies for the synthesis of N-alkyl pyridinium salts [morressier.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzyl-3,4-dimethylpyridinium chloride for synthesizing novel organic compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-benzyl-3,4-dimethylpyridinium chloride as a versatile precursor and intermediate for the synthesis of novel organic compounds. The following sections detail its role in the generation of functionalized piperidines and as a key structural motif in the development of potential therapeutic agents.
Application 1: Synthesis of N-Benzyl-3,4-dimethylpiperidine Derivatives
This compound serves as a readily accessible precursor for the synthesis of highly substituted piperidine ring systems. The reduction of the pyridinium salt to the corresponding tetrahydropyridine and subsequent functionalization opens avenues to a diverse range of molecular architectures. These substituted piperidines are valuable building blocks in medicinal chemistry and materials science.
A key transformation involves the reduction of the pyridinium salt, which can be achieved through various methods, including catalytic hydrogenation or with reducing agents like sodium borohydride. The resulting 1-benzyl-3,4-dimethyl-1,2,3,6-tetrahydropyridine can then undergo further modifications, such as epoxidation followed by nucleophilic ring-opening, to introduce additional functional groups with defined stereochemistry.[1]
Experimental Protocol: Synthesis of (3R,4R)-1-Benzyl-4-(benzylamino)-3,4-dimethylpiperidin-3-ol
This protocol outlines a potential multi-step synthesis starting from this compound to a complex piperidine derivative, adapted from a similar synthesis.[1]
Step 1: Reduction of this compound
-
Dissolve this compound in methanol.
-
Add sodium borohydride portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Extract the product with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-benzyl-3,4-dimethyl-1,2,3,6-tetrahydropyridine.
Step 2: Epoxidation of the Tetrahydropyridine
-
Dissolve the tetrahydropyridine from Step 1 in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield the corresponding epoxide.
Step 3: Nucleophilic Ring-Opening
-
Dissolve the epoxide from Step 2 in benzylamine.
-
Heat the mixture at 80 °C for 24 hours.
-
Cool the reaction mixture and remove excess benzylamine under vacuum.
-
Purify the residue by column chromatography to obtain the racemic amino alcohol.
Step 4: Resolution of Enantiomers
-
Dissolve the racemic amino alcohol in ethanol.
-
Add a solution of (R)-(-)-O-acetylmandelic acid in ethanol.
-
Allow the salt to crystallize.
-
Collect the crystals by filtration and recrystallize from ethanol to obtain the diastereomerically pure salt of the desired (-)-(3R,4R) enantiomer.
Workflow for the Synthesis of a Chiral Piperidine Derivative
Caption: Synthetic pathway from this compound to a chiral amino alcohol.
Application 2: Precursor in the Synthesis of Acetylcholinesterase (AChE) Inhibitors
The N-benzylpyridinium moiety is a key pharmacophore in the design of acetylcholinesterase (AChE) inhibitors, which are a class of drugs used to treat Alzheimer's disease. By incorporating the 1-benzyl-3,4-dimethylpyridinium cation into larger molecules, novel compounds with potential therapeutic activity can be synthesized.[2][3]
The general strategy involves a nucleophilic substitution reaction between a suitable core structure (e.g., 4-hydroxycoumarin) and a pyridyl chloride, followed by quaternization of the pyridine nitrogen with a benzyl chloride derivative.[2] While specific data for the 3,4-dimethylpyridinium derivative is not available, the following protocol illustrates the general approach.
Experimental Protocol: Synthesis of a Coumarin-Based N-Benzylpyridinium AChE Inhibitor
This protocol is a representative example of how this compound could be incorporated into a larger, biologically active molecule.
Step 1: Synthesis of the Pyridinium Precursor
-
React 3,4-dimethylpyridine with a suitable chloro-functionalized coumarin derivative in a solvent such as acetonitrile.
-
Heat the reaction mixture under reflux for 6-8 hours.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield the intermediate pyridinium-coumarin salt.
Step 2: Benzylation of the Pyridinium-Coumarin Salt
-
Suspend the intermediate from Step 1 in acetonitrile.
-
Add benzyl chloride (or a substituted benzyl chloride) to the suspension.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and collect the final product by filtration.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure N-benzylpyridinium-coumarin derivative.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 4-Hydroxycoumarin & 3/4-pyridyl chloride | Benzyl chloride derivatives | Coumarin-based N-benzyl pyridinium derivatives | High to moderate | [2] |
| 2,4-Dioxochroman derivatives | Benzylpyridinium moiety | Dioxochroman-benzylpyridinium hybrids | Not specified | [3] |
| 4-Oxobenzo[d]1,2,3-triazine | Pyridinium moiety & benzyl group | 4-Oxobenzo[d]1,2,3-triazin-pyridiniums | Not specified | [3] |
Logical Workflow for the Synthesis of AChE Inhibitors
Caption: General workflow for synthesizing and evaluating N-benzylpyridinium-based AChE inhibitors.
Application 3: Photochemical Transformations
Pyridinium salts are known to undergo photochemical transformations to yield structurally complex and synthetically useful molecules, such as bicyclic aziridines.[4] These products can serve as valuable intermediates in the total synthesis of natural products and other complex organic molecules.[4] While specific studies on this compound are not prevalent, its structure suggests it could participate in similar photochemical reactions.
The general mechanism involves the UV irradiation of an aqueous solution of the pyridinium salt, leading to isomerization and reaction with the solvent to form novel polycyclic structures.[4]
Experimental Protocol: General Procedure for Photochemical Transformation
-
Prepare a dilute aqueous solution of this compound in a quartz reaction vessel.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Signaling Pathway in Photochemical Transformation
Caption: Proposed pathway for the photochemical transformation of a pyridinium salt.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 3. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Antimicrobial Efficacy of Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium salts represent a class of quaternary ammonium compounds that have garnered significant interest for their potential as antimicrobial agents. Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of various microorganisms, leading to cell death.[1][2] The antimicrobial activity of these compounds is influenced by factors such as the length of the N-alkyl chain, the nature of substituents on the pyridine ring, and the counter-ion.[1][3][4][5][6] Longer alkyl chains generally correlate with increased hydrophobicity and enhanced antimicrobial efficacy, particularly against Gram-positive bacteria.[1][2][3] This document provides detailed experimental protocols for evaluating the antimicrobial efficacy of novel pyridinium salts, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Additionally, it outlines the proposed mechanisms of action and provides visualizations of the key signaling pathways involved.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely used and reliable technique for determining the MIC values of pyridinium salts.[1][7][9]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Streak the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours.[10]
-
Select 3-5 morphologically similar colonies and transfer them to a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).[10]
-
Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]
-
-
Preparation of Pyridinium Salt Dilutions:
-
Prepare a stock solution of the pyridinium salt in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of test concentrations.[10][11] Typically, 50-100 µL of broth is used in each well.[7]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][13] It is determined as a subsequent step after the MIC assay.
Protocol: MBC Assay
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (i.e., at and above the MIC).[14]
-
Spread the aliquots onto fresh, antibiotic-free agar plates (e.g., Mueller-Hinton Agar).
-
-
Incubation and Determination of MBC:
Time-Kill Kinetics Assay
The time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[16][17] This assay helps to differentiate between bactericidal and bacteriostatic effects.
Protocol: Time-Kill Assay
-
Preparation of Bacterial Culture and Test Solutions:
-
Prepare a bacterial culture in the mid-logarithmic growth phase as described for the MIC assay.[16]
-
Prepare flasks or tubes containing MHB with the pyridinium salt at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the pyridinium salt.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 1-5 x 10⁵ CFU/mL.[16]
-
Incubate the flasks at 37°C with shaking (e.g., 180 rpm).[16]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[16][18]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the pyridinium salt and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17] A bacteriostatic effect is indicated by the prevention of further growth without a significant reduction in the viable count.[17]
-
Data Presentation
Quantitative data from the antimicrobial efficacy testing should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyridinium Salts
| Pyridinium Salt | Test Organism | MIC (µg/mL) |
| Compound A | S. aureus ATCC 29213 | 4 |
| Compound A | E. coli ATCC 25922 | 16 |
| Compound B | S. aureus ATCC 29213 | 8 |
| Compound B | E. coli ATCC 25922 | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of Pyridinium Salts
| Pyridinium Salt | Test Organism | MBC (µg/mL) | MBC/MIC Ratio |
| Compound A | S. aureus ATCC 29213 | 8 | 2 |
| Compound A | E. coli ATCC 25922 | 32 | 2 |
| Compound B | S. aureus ATCC 29213 | 16 | 2 |
| Compound B | E. coli ATCC 25922 | 64 | 2 |
Table 3: Time-Kill Assay Results for Pyridinium Salt A against S. aureus
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.1 | 3.0 |
| 4 | 7.8 | 4.8 | 3.0 | <2.0 |
| 6 | 8.9 | 4.5 | <2.0 | <2.0 |
| 24 | 9.2 | 4.3 | <2.0 | <2.0 |
Visualizations
Proposed Mechanism of Action of Pyridinium Salts
The primary mechanism of action of pyridinium salts is believed to be the disruption of the bacterial cell membrane.[1] The cationic pyridinium headgroup interacts with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. The hydrophobic alkyl chain then inserts into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[2] Some studies also suggest that pyridinium salts can induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components like DNA, proteins, and lipids.[19][20]
Caption: Proposed mechanism of action of pyridinium salts against bacteria.
Experimental Workflow for Antimicrobial Efficacy Testing
The overall workflow for assessing the antimicrobial efficacy of pyridinium salts involves a sequential series of experiments, starting with the determination of the MIC, followed by the MBC, and finally, a more detailed investigation of the killing kinetics.
Caption: Workflow for evaluating the antimicrobial efficacy of pyridinium salts.
Logical Relationship for Interpreting MIC and MBC Data
The relationship between the MIC and MBC values is crucial for classifying the antimicrobial agent as either bactericidal or bacteriostatic. A low MBC/MIC ratio is indicative of a bactericidal compound.
References
- 1. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 5. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts | Bentham Science [eurekaselect.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 12. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 15. microchemlab.com [microchemlab.com]
- 16. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 17. emerypharma.com [emerypharma.com]
- 18. actascientific.com [actascientific.com]
- 19. Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bac ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03056F [pubs.rsc.org]
- 20. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholinesterase Inhibition Assay Using Pyridinium Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and organophosphate poisoning. Pyridinium derivatives have emerged as a versatile class of compounds that can act as potent inhibitors of cholinesterases. This document provides a detailed protocol for the in vitro assessment of cholinesterase inhibition by pyridinium derivatives using the well-established Ellman's method.
Principle of the Assay
The cholinesterase inhibition assay is based on the colorimetric method developed by Ellman and colleagues. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity. The presence of an inhibitor, such as a pyridinium derivative, will decrease the rate of the reaction, and the extent of inhibition can be determined by comparing the reaction rates in the presence and absence of the inhibitor.
Data Presentation: Inhibitory Activity of Pyridinium Derivatives
The inhibitory potency of pyridinium derivatives against cholinesterases is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for a selection of pyridinium derivatives against acetylcholinesterase and butyrylcholinesterase from various studies.
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| Pyridinium Salt A | Mono-pyridinium | AChE | 15.5 | Fictional |
| Pyridinium Salt B | Bis-pyridinium | AChE | 0.78 | Fictional |
| Pyridinium Oxime 1 | Mono-oxime | BChE | 25.2 | Fictional |
| Pyridinium Oxime 2 | Bis-oxime | BChE | 3.1 | Fictional |
| Tacrine-Pyridinium Hybrid | Hybrid Molecule | AChE | 0.05 | Fictional |
| Tacrine-Pyridinium Hybrid | Hybrid Molecule | BChE | 1.2 | Fictional |
Note: The data in this table is illustrative. Researchers should consult specific literature for IC50 values of particular pyridinium derivatives.
Experimental Protocols
This section provides a detailed step-by-step protocol for determining the cholinesterase inhibitory activity of pyridinium derivatives.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE.
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant BChE.
-
Acetylthiocholine iodide (ATCh).
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Pyridinium derivative test compounds.
-
Donepezil or Tacrine (as a positive control).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Multichannel pipette.
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 8.0.
-
AChE/BChE Enzyme Solution (0.1 U/mL): Dissolve the enzyme in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 0.1 units/mL. Prepare fresh daily and keep on ice.
-
Acetylthiocholine (ATCh) Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 3 mM.
-
Test Compound Solutions: Prepare stock solutions of the pyridinium derivatives in a suitable solvent (e.g., DMSO, ethanol, or water) at a high concentration (e.g., 10 mM). Prepare serial dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay.
-
Positive Control Solution: Prepare a stock solution of Donepezil or Tacrine in a suitable solvent and make serial dilutions as for the test compounds.
Assay Procedure
-
Set up the microplate:
-
Blank: 200 µL of 0.1 M phosphate buffer (pH 8.0).
-
Control (No inhibitor): 140 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of enzyme solution + 20 µL of buffer (instead of inhibitor).
-
Test Sample: 140 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of enzyme solution + 20 µL of test compound solution at various concentrations.
-
Positive Control: 140 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of enzyme solution + 20 µL of positive control solution at various concentrations.
-
-
Pre-incubation: Add the enzyme and inhibitor/buffer to the respective wells and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction: Add 10 µL of DTNB solution to all wells, followed by the addition of 10 µL of ATCh solution to all wells except the blank.
-
Measure absorbance: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
Calculate the rate of reaction: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
Where V_control is the rate of reaction of the control (no inhibitor) and V_sample is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Cholinesterase Catalytic and Inhibition Pathway
Caption: Mechanism of cholinesterase catalysis and inhibition.
Experimental Workflow for Cholinesterase Inhibition Assay
Application Note and Protocol: N-Alkylation of 3,4-Dimethylpyridine with Benzyl Chloride
Introduction
This document provides a detailed protocol for the N-alkylation of 3,4-dimethylpyridine (also known as 3,4-lutidine) with benzyl chloride to synthesize N-benzyl-3,4-dimethylpyridinium chloride. This quaternization reaction is a fundamental process in organic synthesis, yielding a pyridinium salt with applications in various fields, including as a precursor for functional materials and in the development of novel chemical entities. The procedure described herein is a robust and efficient method suitable for laboratory-scale synthesis.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion.
Experimental Protocol
Materials and Reagents
-
3,4-Dimethylpyridine
-
Benzyl chloride
-
Isopropyl alcohol (or another suitable solvent such as acetonitrile or toluene)
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethylpyridine in a suitable solvent (e.g., isopropyl alcohol).
-
Addition of Benzyl Chloride: While stirring the solution at room temperature, add benzyl chloride dropwise to the flask. An equimolar amount or a slight excess of benzyl chloride can be used.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Formation: As the reaction proceeds, the N-benzyl-3,4-dimethylpyridinium chloride product will precipitate from the solution as a white solid.
-
Work-up: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature. The precipitated product can be collected by vacuum filtration.
-
Purification: Wash the collected solid with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the purified N-benzyl-3,4-dimethylpyridinium chloride product under vacuum to obtain a white crystalline solid.
Data Presentation
The following table summarizes the quantitative data for the N-alkylation of 3,4-dimethylpyridine with benzyl chloride.
| Parameter | Value | Reference |
| Reactants | 3,4-Dimethylpyridine, Benzyl chloride | |
| Solvent | Isopropyl Alcohol | Adapted from a similar synthesis of 1-benzyl-3,4-diethyl-pyridinium chloride.[2] |
| Molar Ratio (Pyridine:Chloride) | ~1:1 | A common stoichiometry for such quaternization reactions.[1] |
| Reaction Temperature | Reflux | A standard condition to ensure a reasonable reaction rate.[1][2] |
| Reaction Time | 2-4 hours | Estimated based on typical quaternization reaction times.[1] |
| Product | N-benzyl-3,4-dimethylpyridinium chloride | |
| Appearance | White crystalline solid | |
| Yield | High | Quaternization reactions of this type generally proceed in high yield. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-benzyl-3,4-dimethylpyridinium chloride.
References
Application Note: Characterization of 1-Benzyl-3,4-dimethylpyridinium chloride by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 1-Benzyl-3,4-dimethylpyridinium chloride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the synthesis of the compound, sample preparation for NMR analysis, and the acquisition of spectral data. A comprehensive analysis of the ¹H NMR spectrum is presented, with predicted chemical shifts, coupling constants, and signal multiplicities summarized in a tabular format for clarity. A structural diagram with proton assignments is included to aid in the interpretation of the spectrum. This guide is intended to assist researchers in the unambiguous identification and characterization of this and structurally related pyridinium compounds.
Introduction
This compound is a quaternary ammonium compound belonging to the pyridinium salt family. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as ionic liquids. Accurate structural elucidation is paramount in drug discovery and development, and ¹H NMR spectroscopy stands as a primary analytical technique for the unambiguous characterization of organic molecules. This note details the expected ¹H NMR spectral features of this compound, providing a reliable reference for its identification and purity assessment.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted based on established chemical shift values for N-benzyl groups, dimethyl-substituted pyridinium rings, and the inductive effects of the positively charged nitrogen atom. The expected data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.8 | s | - | 1H |
| H-5 | ~7.9 | d | ~6.0 | 1H |
| H-6 | ~8.6 | d | ~6.0 | 1H |
| H-7 (ortho) | ~7.4 - 7.6 | m | - | 2H |
| H-8 (meta) | ~7.4 - 7.6 | m | - | 2H |
| H-9 (para) | ~7.4 - 7.6 | m | - | 1H |
| H-10 (CH₂) | ~5.8 | s | - | 2H |
| H-11 (3-CH₃) | ~2.4 | s | - | 3H |
| H-12 (4-CH₃) | ~2.6 | s | - | 3H |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The aromatic protons of the benzyl group (H-7, H-8, H-9) are expected to appear as a complex multiplet due to signal overlap.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of 1-benzyl-3,4-diethyl-pyridinium chloride.
Materials:
-
3,4-Dimethylpyridine
-
Benzyl chloride
-
Anhydrous isopropanol
-
Anhydrous benzene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylpyridine (1.0 equivalent) in anhydrous isopropanol.
-
Heat the solution to reflux with stirring.
-
Add benzyl chloride (1.0 equivalent) dropwise to the refluxing solution.
-
Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous benzene and stir to form a slurry.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold anhydrous benzene.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
¹H NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.[2] The choice of solvent is crucial as it can influence chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Structure and Proton Assignment
The molecular structure of this compound with the assigned proton labels corresponding to the data in Table 1 is shown below.
Caption: Molecular structure of this compound with proton numbering.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for synthesis and NMR characterization.
Conclusion
This application note provides a comprehensive guide for the synthesis and ¹H NMR characterization of this compound. The provided predicted spectral data and detailed experimental protocols will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling efficient and accurate identification of this compound. The methodologies described herein are also applicable to the characterization of other substituted pyridinium salts.
References
Application Notes and Protocols for Benzylpyridinium Salts as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzylpyridinium salts as effective corrosion inhibitors, particularly for mild steel in acidic environments. The following sections detail the synthesis of these compounds, their mechanism of action, and standardized protocols for evaluating their inhibition efficiency.
Introduction
Benzylpyridinium salts are a class of quaternary ammonium compounds that have garnered significant attention as corrosion inhibitors due to their facile synthesis, environmental friendliness, and high inhibition efficiencies. Their molecular structure, featuring a positively charged pyridinium head and a benzyl group, allows for effective adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document serves as a practical guide for the synthesis, application, and evaluation of benzylpyridinium salts in corrosion inhibition studies.
Mechanism of Action
The corrosion inhibition by benzylpyridinium salts on metal surfaces, particularly steel in acidic media, is a result of their adsorption onto the metal surface. This adsorption process is influenced by several factors including the nature and charge of the metal surface, the chemical structure of the inhibitor, and the type of corrosive medium.
The proposed mechanism involves:
-
Physisorption: In acidic solutions, the metal surface is typically positively charged. Anions from the acid (e.g., Cl⁻, SO₄²⁻) first adsorb onto the metal surface, creating a negatively charged layer. The positively charged benzylpyridinium cations then adsorb onto this layer through electrostatic interactions.
-
Chemisorption: The aromatic rings (both pyridine and benzyl) and any heteroatoms in the substituent groups can donate π-electrons to the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. This process is a form of chemical adsorption.
This combined physisorption and chemisorption leads to the formation of a stable, protective inhibitor film on the metal surface, which acts as a barrier to both anodic and cathodic corrosion reactions. This is characteristic of a mixed-type inhibitor . The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.
A diagrammatic representation of the inhibition mechanism is provided below:
Caption: Mechanism of corrosion inhibition by benzylpyridinium salts on a steel surface.
Data Presentation: Inhibition Efficiency of Benzylpyridinium Salts
The following table summarizes the inhibition efficiency of various benzylpyridinium salt derivatives on mild steel in acidic media, as determined by different electrochemical methods.
| Inhibitor | Corrosive Medium | Method | Concentration (mM) | Inhibition Efficiency (%) | Reference |
| N-benzyl pyridinium chloride | 1 M HCl | Weight Loss | 5 | 93.23 | [1] |
| 1-Benzylpyridazinium bromide | 0.5 M H₂SO₄ | Potentiodynamic Polarization | 1 | 97.52 | [2] |
| 1-benzyl-4-{N-[(4-hydroxyphenyl) methylidene] hydrazinecarbonyl} pyridine-1-ium bromide | 1M H₂SO₄ | Weight Loss | 1 | >90 | [3] |
| Benzyl-substituted N-benzylpyridinium chlorides | H₂SO₄/HCl | Not Specified | Not Specified | High | [4] |
| Pyridinium, 1-(phenylmethyl)-, chloride | Not Specified | Not Specified | Not Specified | Effective | [5] |
Experimental Protocols
Synthesis of N-Benzylpyridinium Chloride
This protocol describes a general method for the synthesis of N-benzylpyridinium chloride.
Caption: General workflow for the synthesis of N-benzylpyridinium chloride.
Materials:
-
Pyridine
-
Benzyl chloride
-
Toluene (or another suitable solvent like ethanol or benzene)[6][7]
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of pyridine in toluene.
-
Slowly add an equimolar amount of benzyl chloride to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.[6]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
A precipitate of N-benzylpyridinium chloride will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using appropriate analytical techniques such as FTIR and NMR spectroscopy to confirm its structure.
Corrosion Inhibition Evaluation: Weight Loss Method
This is a simple and widely used method to determine the corrosion rate and inhibition efficiency.[8]
Caption: Protocol for the weight loss corrosion inhibition test.
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive paper of different grades
-
Degreasing solvent (e.g., acetone)
-
Corrosive medium (e.g., 1 M HCl)
-
Benzylpyridinium salt inhibitor
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Mechanically polish the mild steel coupons with abrasive papers of increasing grit size, then wash them with distilled water, degrease with acetone, and dry.
-
Accurately weigh each coupon and record the initial weight (W_initial).
-
Prepare the corrosive solution (e.g., 1 M HCl).
-
Prepare a series of corrosive solutions containing different concentrations of the benzylpyridinium salt inhibitor.
-
Immerse the pre-weighed coupons in the blank corrosive solution and the inhibitor-containing solutions for a specified period (e.g., 24 hours) at a constant temperature.[9]
-
After the immersion period, remove the coupons, gently clean them with a brush to remove corrosion products, wash with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Evaluation
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's performance.
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
This technique measures the current response of the metal to a controlled change in potential, providing information on both anodic and cathodic reactions.[10][11]
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel coupon
-
Counter Electrode (CE): Platinum or graphite rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
-
Corrosive solutions (blank and with inhibitor)
Procedure:
-
Prepare the working electrode as described in the weight loss method.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the test solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[4]
-
Record the resulting current density as a function of the applied potential (Tafel plot).
-
Determine the corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with the inhibitor.
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the inhibitor film.[3][12][13]
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for PDP)
-
Corrosive solutions (blank and with inhibitor)
Procedure:
-
Set up the electrochemical cell and stabilize at the OCP as described for the PDP measurement.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Measure the impedance response of the system.
-
The data is typically presented as Nyquist and Bode plots.
-
The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_ct value indicates a higher resistance to corrosion.
-
The double-layer capacitance (C_dl) can also be determined, which provides information about the adsorption of the inhibitor.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_inhibitor is the charge transfer resistance with the inhibitor and R_ct_blank is the charge transfer resistance without the inhibitor.
-
Conclusion
Benzylpyridinium salts have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and understand the mechanism of action of this promising class of compounds. The combination of weight loss and electrochemical techniques offers a comprehensive approach to characterizing their performance and advancing the development of new and effective corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 5. N-Benzylpyridinium chloride | C12H12ClN | CID 76135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nor-ijournal.com [nor-ijournal.com]
- 8. chesci.com [chesci.com]
- 9. researchgate.net [researchgate.net]
- 10. kosartech.com [kosartech.com]
- 11. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 13. ijcsi.pro [ijcsi.pro]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3,4-dimethylpyridinium chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-3,4-dimethylpyridinium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a standard N-alkylation reaction, specifically a quaternization of the nitrogen atom in 3,4-dimethylpyridine (also known as 3,4-lutidine) using benzyl chloride. This is a nucleophilic substitution reaction where the pyridine nitrogen acts as the nucleophile.
Q2: What are the key reaction parameters that influence the yield and purity of the product?
The primary factors that affect the outcome of the synthesis are:
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products. A controlled temperature is crucial.
-
Solvent: The choice of solvent can influence the solubility of reactants and the rate of reaction.
-
Stoichiometry: The molar ratio of 3,4-dimethylpyridine to benzyl chloride can impact the completion of the reaction and the formation of byproducts.
-
Reaction Time: Sufficient time is required for the reaction to go to completion.
Q3: What are some common side reactions to be aware of?
Potential side reactions include the formation of over-alkylated products (though less common for this specific reaction), degradation of reactants or products at excessive temperatures, and reactions involving impurities in the starting materials or solvent.
Q4: How can I purify the final product?
The most common method for purifying quaternary pyridinium salts like this compound is recrystallization from a suitable solvent or a mixture of solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Inactive Reagents: Benzyl chloride can degrade over time, and 3,4-dimethylpyridine can be oxidized. 3. Inappropriate Solvent: The reactants may not be sufficiently soluble, or the solvent may be interfering with the reaction. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition (e.g., color change to dark brown or black). A typical range for this reaction is 60-80°C. 2. Check Reagent Quality: Use freshly distilled or purified reagents. Ensure benzyl chloride is clear and colorless. 3. Solvent Screening: Consider using a different solvent. Aprotic polar solvents are often suitable. A common choice is isopropyl alcohol. 4. Extend Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC) and allow it to run until the starting material is consumed. |
| Product is an Oil or Fails to Crystallize | 1. Impurities Present: The presence of unreacted starting materials or side products can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent solidification. 3. Hygroscopic Nature: The product may have absorbed moisture from the atmosphere. | 1. Purification: Attempt to purify the oil by washing with a non-polar solvent to remove unreacted benzyl chloride. Column chromatography may also be an option. 2. Solvent Removal: Ensure all solvent is removed under high vacuum. Co-evaporation with a high-boiling point solvent like toluene can sometimes help. 3. Drying: Dry the product under vacuum in the presence of a desiccant. |
| Product is Discolored (Yellow to Brown) | 1. High Reaction Temperature: Overheating can lead to the decomposition of reactants or the product. 2. Impurities in Starting Materials: The presence of impurities can lead to colored byproducts. | 1. Optimize Temperature: Conduct the reaction at the lower end of the effective temperature range. 2. Purify Reagents: Use high-purity starting materials. 3. Decolorization: The product can sometimes be decolorized by treating a solution with activated charcoal followed by filtration and recrystallization. |
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This is based on general principles of N-alkylation reactions of pyridines.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Temperature | Low (e.g., < 50°C) | Low | Reaction rate is slow. |
| Moderate (e.g., 60-80°C) | High | Optimal range for good reaction rate and minimal side reactions. | |
| High (e.g., > 90°C) | May Decrease | Increased risk of side reactions and decomposition. | |
| Solvent | Isopropyl Alcohol | Good | A common and effective solvent for this type of reaction. |
| Acetonitrile | Good | Another suitable polar aprotic solvent. | |
| Toluene | Moderate | Less polar, may result in slower reaction rates. | |
| Stoichiometry (Benzyl Chloride : 3,4-dimethylpyridine) | < 1:1 | Low | Incomplete conversion of the pyridine. |
| 1:1 to 1.1:1 | High | A slight excess of benzyl chloride can drive the reaction to completion. | |
| > 1.2:1 | No significant increase | May complicate purification by requiring removal of excess benzyl chloride. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a similar synthesis of 1-benzyl-3,4-diethyl-pyridinium chloride and general N-alkylation procedures.
Materials:
-
3,4-dimethylpyridine
-
Benzyl chloride
-
Isopropyl alcohol (or another suitable solvent)
-
Diethyl ether (for precipitation/washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylpyridine (1.0 equivalent) in isopropyl alcohol.
-
Heat the solution to reflux with stirring.
-
Slowly add benzyl chloride (1.0 - 1.1 equivalents) dropwise to the refluxing solution.
-
Maintain the reaction at reflux for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete (as indicated by the consumption of the starting pyridine), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
If the product oils out, it can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis.
Common side reactions in the benzylation of dimethylpyridine
Welcome to the technical support center for the benzylation of dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the benzylation of dimethylpyridine?
The primary reaction is the N-benzylation of the dimethylpyridine ring, a type of quaternization reaction. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the benzylic carbon of the benzylating agent (e.g., benzyl bromide or benzyl chloride). This forms a 1-benzyl-dimethylpyridinium salt. This reaction is a classic example of a Menshutkin reaction.
Q2: What are the most common isomers of dimethylpyridine used in this reaction?
The most commonly used isomers are 2,6-dimethylpyridine (2,6-lutidine), 3,5-dimethylpyridine (3,5-lutidine), and 2,4-dimethylpyridine (2,4-lutidine). The position of the methyl groups significantly influences the nucleophilicity of the nitrogen atom and the potential for side reactions.
Q3: What are the typical reagents and conditions for this reaction?
Typically, the reaction involves a dimethylpyridine isomer and a benzyl halide (e.g., benzyl bromide or benzyl chloride). The reaction is often carried out in a polar aprotic solvent such as acetonitrile or dichloromethane.[1] Heating the reaction mixture, commonly in the range of 60-80°C, can increase the reaction rate and lead to high yields of the desired N-benzylated product, often between 92-98%.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient Reactivity: Steric hindrance from the methyl groups, especially in 2,6-dimethylpyridine, can slow down the reaction. 2. Poor Quality Reagents: The presence of moisture or impurities in the dimethylpyridine, benzyl halide, or solvent can interfere with the reaction. 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures. | 1. Increase Reaction Time and/or Temperature: For sterically hindered pyridines, prolonging the reaction time or moderately increasing the temperature (within the 60-80°C range) can improve conversion.[1] 2. Use High-Purity Reagents and Anhydrous Solvents: Ensure all reagents and solvents are dry and free of impurities. Using anhydrous acetonitrile or dichloromethane is recommended to minimize side reactions.[1] 3. Optimize Temperature: A controlled temperature of 60-80°C is often optimal for achieving a good reaction rate without promoting side reactions.[1] |
| Formation of Colored Impurities | 1. Side Reactions: Overheating can lead to decomposition and the formation of colored byproducts.[2] 2. Impure Starting Materials: Impurities in the starting materials can lead to colored products. | 1. Maintain Strict Temperature Control: Avoid excessive heating. A controlled temperature range of 60–80°C is recommended to prevent side reactions like oligomerization.[1] 2. Purify Starting Materials: If necessary, purify the dimethylpyridine and benzyl halide before use. |
| Difficult Purification | 1. Presence of Side Products: Side reactions such as C-benzylation or reactions involving the methyl groups can lead to a mixture of products that are difficult to separate. 2. Unreacted Starting Materials: Incomplete reaction leaves starting materials that need to be removed. | 1. Optimize Reaction Conditions for Selectivity: Use milder conditions and appropriate solvents to favor N-benzylation. 2. Recrystallization: Recrystallization from a suitable solvent system, such as chloroform and petroleum ether, is a common method to purify the product to greater than 95% purity.[1] 3. Chromatography: If recrystallization is ineffective, column chromatography may be necessary. |
| Formation of Multiple Products (Isomers) | 1. C-Alkylation: Besides the desired N-alkylation, the benzyl group can also attack the carbon atoms of the pyridine ring, leading to C-benzylated isomers. This is a known issue in pyridine alkylation, affecting regioselectivity. | 1. Careful Control of Reaction Conditions: Milder conditions may favor the kinetically preferred N-alkylation over the thermodynamically more stable C-alkylation products. 2. Choice of Solvent: The solvent can influence the regioselectivity of the reaction. |
Common Side Reactions
The primary side reactions in the benzylation of dimethylpyridine include:
-
C-Benzylation: The electrophilic benzyl group can attack the electron-rich carbon atoms of the pyridine ring, leading to the formation of C-benzylated isomers. The positions of the methyl groups on the pyridine ring will direct the position of this substitution.
-
Reactions at the Methyl Groups: Although less common under typical benzylation conditions, C-H activation of the methyl groups can potentially occur, leading to byproducts.
-
Over-alkylation: While less likely with a monobenzylating agent, if di- or poly-benzylating agents are used, or under forcing conditions, multiple benzyl groups could potentially be introduced.
-
Solvent-Related Byproducts: In certain solvents like DMF, side reactions with the solvent itself have been reported in similar benzylation reactions.
Quantitative Data on Side Reactions
Quantitative data on the specific ratios of N-benzylation to side products for different dimethylpyridine isomers is not extensively documented in readily available literature. However, the general principles of pyridine chemistry suggest that the steric and electronic effects of the methyl groups will play a significant role. For instance, the steric hindrance in 2,6-dimethylpyridine would be expected to disfavor N-benzylation to some extent compared to the less hindered 3,5-dimethylpyridine, potentially allowing for a greater proportion of C-benzylation under certain conditions.
Experimental Protocols
Below are generalized experimental protocols for the N-benzylation of dimethylpyridine isomers.
Materials:
-
Dimethylpyridine isomer (e.g., 2,6-dimethylpyridine, 3,5-dimethylpyridine)
-
Benzyl bromide or benzyl chloride
-
Anhydrous acetonitrile or dichloromethane
-
Diethyl ether (for precipitation/washing)
Procedure for N-Benzylation of 3,5-Dimethylpyridine:
-
To a solution of 3,5-dimethylpyridine (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.05 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours or heat to 60-80°C for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Add diethyl ether to the reaction mixture to induce precipitation of the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Procedure for N-Benzylation of 2,6-Dimethylpyridine:
Due to the increased steric hindrance, the reaction with 2,6-dimethylpyridine may require more forcing conditions.
-
In a round-bottom flask, dissolve 2,6-dimethylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (around 80°C) for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, the product may crystallize. If not, concentrate the solution and add diethyl ether to precipitate the salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Recrystallize the product from a suitable solvent system if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction and potential side reactions in the benzylation of dimethylpyridine.
Caption: Main and side reaction pathways in dimethylpyridine benzylation.
Caption: A simplified troubleshooting workflow for benzylation reactions.
References
Recrystallization techniques for purifying 1-Benzyl-3,4-dimethylpyridinium chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-Benzyl-3,4-dimethylpyridinium chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of suggested solvent systems.
Troubleshooting Recrystallization Issues
My compound is not dissolving in the chosen solvent, even when heated.
-
Issue: The solvent may be too non-polar for the highly polar pyridinium salt.
-
Solution: Select a more polar solvent. Good starting points for pyridinium salts include alcohols (isopropanol, ethanol) or chlorinated solvents (chloroform, dichloromethane). If a single solvent is not effective, a mixed solvent system may be necessary.
The compound dissolves, but no crystals form upon cooling.
-
Issue: This is a common issue and can be due to several factors:
-
Too much solvent was used: The solution is not saturated enough for crystals to form.
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.
-
Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.
-
-
Solution:
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Change solvent system: If the compound remains highly soluble, a different solvent or the addition of an anti-solvent is necessary.
-
My compound "oils out" instead of forming crystals.
-
Issue: The compound is coming out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common with ionic liquids and salts.
-
Solution:
-
Use more solvent: The solution may be too concentrated, causing the compound to precipitate too quickly. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.[1]
-
Lower the cooling temperature gradient: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.
-
Change the solvent system: A different solvent or solvent mixture may favor crystal formation over oiling out.
-
The crystal yield is very low.
-
Issue: A significant amount of the compound remains dissolved in the mother liquor.
-
Solution:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.
-
Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize crystal precipitation.
-
Recover a second crop: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
-
Isopropanol/Benzene: A similar compound, 1-benzyl-3,4-diethyl-pyridinium chloride, has been successfully crystallized from this mixture.
-
Chloroform/Petroleum Ether: This system is effective for the purification of the closely related N-Benzylpyridinium chloride, yielding high purity crystals.[2]
-
Acetone or Ether: These have been used for the recrystallization of other N-alkyl pyridinium salts.[3]
Q2: How do I perform a mixed-solvent recrystallization?
A2: The general procedure is as follows:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., isopropanol, chloroform, or acetone).
-
While the solution is still hot, slowly add the "bad" solvent (anti-solvent, e.g., benzene, petroleum ether, or hexane) dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
Q3: My purified crystals are still colored. How can I remove the color?
A3: If the colored impurities are minor, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q4: How can I be sure my recrystallized product is pure?
A4: The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities will typically broaden and depress the melting point.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any remaining impurities.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization of this compound
| "Good" Solvent (Polar) | "Bad" Solvent (Anti-Solvent, Non-polar) | Rationale/Notes |
| Isopropanol | Benzene | Effective for the analogous 1-benzyl-3,4-diethyl-pyridinium chloride. |
| Chloroform | Petroleum Ether | A proven system for the high-purity recrystallization of N-Benzylpyridinium chloride.[2] |
| Acetone | Hexane or Diethyl Ether | Acetone is a good solvent for many pyridinium salts, with hexane or ether acting as effective anti-solvents.[3] |
| Ethanol | Diethyl Ether | A common mixed solvent system for polar organic compounds. |
Experimental Protocols
Detailed Methodology for Recrystallization using a Mixed Solvent System (Isopropanol/Benzene)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Addition of Anti-Solvent: Reheat the filtrate to boiling. Slowly add hot benzene dropwise with swirling until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold benzene or a pre-chilled isopropanol/benzene mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Mandatory Visualization
References
Addressing the stability and hygroscopicity of pyridinium salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability and hygroscopicity of pyridinium salts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Stability of Pyridinium Salts
Q1: My pyridinium salt is degrading. What are the common degradation pathways?
A1: Pyridinium salts can degrade through several mechanisms, primarily influenced by factors like pH, temperature, light, and the presence of nucleophiles or oxidizing agents. Common degradation pathways include:
-
Nucleophilic Attack: The pyridinium ring is susceptible to attack by nucleophiles, which can lead to ring-opening. This is a well-known degradation pathway, particularly in the presence of hydroxide ions.[1]
-
Oxidative Degradation: Pyridinium salts can be oxidized by various oxidants, which can lead to the cleavage of the pyridine ring.[2] Some microbial degradation pathways also proceed through oxidative ring cleavage without prior reduction or hydroxylation steps.[2][3]
-
Reductive Degradation: While often used synthetically to produce piperidines, reductive pathways can also be a source of degradation, potentially leading to a loss of aromaticity and activity.[4]
-
Photodegradation: Exposure to light can induce degradation. For instance, pyridinium chloride is a known photolytic product of the herbicide paraquat.[5]
-
Thermal Degradation: At elevated temperatures, pyridinium salts can undergo decomposition. For example, quaternized poly(4-vinylpyridine) shows decreased thermal stability, which can be attributed to Hofmann elimination reactions at high temperatures.[6]
Q2: How can I monitor the stability of my pyridinium salt during an experiment?
A2: Several analytical methods are effective for monitoring the stability of pyridinium salts. The choice of method depends on the specific salt and potential degradants.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating and quantifying the parent pyridinium salt and its degradation products.[7][8] A newly developed HPLC method can distinguish between various quaternary pyridinium salts.[7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is useful for identifying and quantifying degradation products by observing changes in the chemical shifts and integration of protons on the pyridinium ring and its substituents.[6][9]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry is a powerful tool for identifying the structures of unknown degradation products.[9][10]
-
Thin-Layer Chromatography (TLC): TLC provides a quick and straightforward way to monitor the progress of reactions and check for the presence of impurities or degradation products.[7]
Q3: What strategies can I employ to improve the stability of a pyridinium salt in my formulation?
A3: Improving stability often involves controlling the formulation's microenvironment and protecting the salt from destabilizing conditions.
-
pH Control: Since pyridinium salts are susceptible to hydroxide-mediated degradation, maintaining the pH of the formulation in a stable range (typically acidic) is critical.
-
Excipient Compatibility: Carefully screen excipients for compatibility. Some excipients can influence the microenvironmental acidity or introduce reactive impurities, leading to salt disproportionation.[11]
-
Moisture Protection: As hygroscopicity can accelerate degradation, protecting the formulation from moisture is crucial. This can be achieved through the use of desiccants, appropriate packaging, or by formulating with hydrophobic excipients.[12]
-
Crystal Engineering: Transforming the salt into a less hygroscopic or more stable crystalline form, such as a cocrystal, can significantly improve its physical and chemical stability.[12]
-
Protection from Light: Store light-sensitive pyridinium salts in amber vials or other light-blocking containers to prevent photodegradation.
Category 2: Hygroscopicity of Pyridinium Salts
Q1: My pyridinium salt is clumping and appears wet. What is happening?
A1: Your salt is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[13] This is a common issue with many salts, including pyridinium salts, especially those with chloride anions.[14][15] The absorbed water can cause the solid to deliquesce, or dissolve into a liquid, making accurate weighing and handling difficult.[14][16]
Q2: What is the proper way to handle and store a highly hygroscopic pyridinium salt?
A2: Proper handling and storage are essential to maintain the integrity of hygroscopic salts. The key is to minimize exposure to atmospheric moisture.
-
Controlled Environment: Whenever possible, handle the salt inside a glove box or glove bag with a controlled, low-humidity atmosphere (e.g., filled with argon or nitrogen).[14][16]
-
Appropriate Containers: Store the salt in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide).
-
Quick Handling: If a controlled environment is not available, minimize the time the container is open to the air. Have all necessary equipment ready before opening the container.
-
Pre-filled Vials: For screening reactions, consider using pre-filled reaction vials that are packaged under an inert atmosphere. This allows you to introduce solvents and reactants via a syringe through a septum, avoiding atmospheric exposure altogether.[16]
Q3: How can I dry a pyridinium salt that has already absorbed water?
A3: If your salt has absorbed moisture, you can dry it using several methods. However, always consult the Safety Data Sheet (SDS) first, as some hydrated compounds are not meant to be dried.[17]
-
High Vacuum Drying: Place the salt in a suitable flask and attach it to a high vacuum line. This is a common method for removing residual solvents and water.[14] Leaving the sample under vacuum for an extended period (e.g., 12 hours) is often effective.[14]
-
Oven Drying: Heating the salt in a vacuum oven can also be effective. However, be cautious with the temperature to avoid melting or thermal degradation. For example, pyridinium hydrochloride has a melting point of 144°C, and heating it to 80°C overnight has been reported.[15]
-
Recrystallization/Precipitation: Dissolve the moist salt in a minimal amount of a suitable solvent (e.g., ethanol) and then precipitate the anhydrous salt by adding an anti-solvent in which it is insoluble (e.g., dry diethyl ether).[15] This can effectively remove water and other impurities.
Q4: How can I accurately measure the water content of my pyridinium salt?
A4: The most accurate and common method for determining water content is Karl Fischer (KF) titration.[13] This technique is highly specific to water and can detect even trace amounts. Coulometric Karl Fischer titration is particularly suitable for samples with very low moisture content.[13] The results from KF titration can reveal how much moisture a sample has absorbed over time when exposed to a specific relative humidity.[13]
Data & Protocols
Table 1: Analytical Techniques for Pyridinium Salt Characterization
| Technique | Application | Key Information Provided | Reference(s) |
| HPLC | Stability Testing, Purity Analysis | Quantitative measurement of parent compound and impurities/degradants. | [7][8] |
| ¹H NMR | Structural Confirmation, Degradation Analysis | Identification of molecular structure and quantification of known compounds. | [6][9][13] |
| LC-MS | Degradant Identification | Molecular weight and structural information of unknown degradation products. | [9] |
| TLC | Reaction Monitoring | Rapid, qualitative assessment of reaction completion and purity. | [7] |
| Karl Fischer Titration | Hygroscopicity Assessment | Precise quantification of water content in the sample. | [13] |
| TGA/DSC | Thermal Stability | Determination of decomposition temperature and phase transitions. | [6] |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
-
Preparation of Stock Solution: Accurately weigh the pyridinium salt and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Forced Degradation Study (Optional):
-
Acidic/Basic Hydrolysis: Add HCl or NaOH to aliquots of the stock solution.
-
Oxidative Degradation: Add H₂O₂ to an aliquot of the stock solution.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to UV light.
-
-
Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from the stock solution and each stress condition. Quench the reaction if necessary (e.g., neutralize acid/base).
-
HPLC Analysis:
-
Inject the samples onto a suitable HPLC column (e.g., C18 reverse-phase).
-
Use a mobile phase that provides good separation of the parent peak from any degradation products. A typical mobile phase might consist of an acetonitrile and water mixture with a buffer like sodium acetate.[18]
-
Employ a UV detector set to a wavelength where the pyridinium salt has strong absorbance.
-
-
Data Analysis: Calculate the percentage of the parent pyridinium salt remaining at each time point. Identify and quantify major degradation products by comparing their peak areas to the initial peak area of the parent compound.
Protocol 2: Handling and Drying of a Hygroscopic Pyridinium Salt
-
Preparation:
-
Move the sealed container of the hygroscopic salt, along with all necessary spatulas and vials, into a glove box or glove bag with a dry, inert atmosphere.
-
Alternatively, set up a Schlenk line or a manifold providing a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Weighing and Transfer:
-
In a Glove Box: Open the container and quickly weigh the desired amount of salt into a pre-tared vial. Seal the vial immediately.
-
Under Inert Gas Flow: Open the container under a positive flow of inert gas. Quickly weigh the desired amount and transfer it to the reaction flask, which is also being flushed with inert gas.
-
-
Drying (if necessary):
-
Transfer the salt to a round-bottom flask suitable for high vacuum.
-
Connect the flask to a high vacuum line (Schlenk line) and apply vacuum.
-
For moderate drying, leave under vacuum at room temperature for several hours or overnight.[14]
-
For more rigorous drying, gently heat the flask (well below the melting/decomposition point) while under vacuum.
-
-
Storage:
-
Backfill the dried flask with an inert gas.
-
Seal the flask tightly with a septum and Parafilm.
-
Store the flask inside a desiccator for long-term protection.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hepatochem.com [hepatochem.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
Optimization of temperature and stoichiometry in pyridinium salt synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinium salts. The information is designed to help overcome common challenges related to temperature and stoichiometry optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield in my pyridinium salt synthesis. What are the common causes and how can I improve it?
A1: Low yields in pyridinium salt synthesis, a reaction often following the Menschutkin reaction mechanism, can stem from several factors. Here's a troubleshooting guide:
-
Insufficient Reaction Temperature: The N-alkylation of pyridines is often slow at room temperature. Gradually increasing the temperature by refluxing the reaction mixture can significantly improve the reaction rate and yield. For less reactive substrates, microwave irradiation can be a powerful tool to accelerate the reaction.[1][2]
-
Poor Nucleophilicity of the Pyridine: Pyridines substituted with electron-withdrawing groups (EWGs) are less nucleophilic and react slower. In these cases, more forcing conditions such as higher temperatures, longer reaction times, or using a more reactive alkylating agent (e.g., alkyl iodides instead of bromides or chlorides) may be necessary.[3][4] Solvent-free conditions, by heating the neat mixture of reactants, can also be effective for stubborn alkylations.[4]
-
Inappropriate Stoichiometry: An equimolar ratio of pyridine to alkyl halide may not be optimal. Using a slight excess of the alkylating agent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices as they can stabilize the charged transition state of the SN2 reaction. Protic solvents like ethanol can also be used and may facilitate the dissolution of reactants.[1][3]
Q2: My reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?
A2: Incomplete conversion is a common issue. Consider the following adjustments:
-
Increase Reaction Time: Some reactions, especially with less reactive partners, may require extended reaction times, from several hours to overnight.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Optimize Temperature: As mentioned, increasing the temperature is often the most effective way to drive the reaction forward. A systematic increase in temperature, for instance from room temperature to 60 °C, 80 °C, and then to the boiling point of the solvent, can help identify the optimal condition. A study on continuous flow synthesis of butylpyridinium bromide showed that increasing the temperature from 138 °C to 160-170 °C improved the yield from 90% to ~97%.[1]
-
Change the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide and facing incomplete reaction, switching to the corresponding alkyl iodide can significantly increase the reaction rate.[3]
Q3: I am having trouble with the synthesis of a pyridinium salt where the pyridine has an electron-withdrawing group (EWG). Are there any specific strategies for this?
A3: Pyridines with EWGs are notoriously difficult to alkylate due to their reduced nucleophilicity. Here are some targeted strategies:
-
Use a More Reactive Electrophile: Instead of alkyl bromides, consider using alkyl iodides or even more reactive alkylating agents like alkyl triflates.[4]
-
High-Temperature/High-Pressure Conditions: A microwave reactor can be particularly effective for these challenging substrates, as it allows for rapid heating to high temperatures and pressures, accelerating the reaction.[4]
-
Solvent-Free Conditions: Heating a neat mixture of the pyridine and the alkylating agent (if they are liquids) can sometimes force the reaction to proceed when solution-phase reactions fail.[4]
Q4: What is the optimal stoichiometry for the pyridine and the alkylating agent?
A4: The optimal stoichiometry can vary depending on the specific reactants. While a 1:1 molar ratio is the theoretical stoichiometry, in practice, using a slight excess of the alkylating agent (e.g., 1.1 to 1.4 equivalents) is common to ensure complete consumption of the often more valuable pyridine derivative.[5] However, a large excess should be avoided to prevent purification difficulties. It is recommended to start with a small excess of the alkylating agent and optimize based on the reaction outcome.
Data Presentation
Table 1: Effect of Temperature on Pyridinium Salt Synthesis Yield
| Pyridine Derivative | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | 1-Bromobutane | Acetonitrile | Reflux | 12 | ~86 | [1] |
| Pyridine | 1-Bromobutane | Acetonitrile | 138 | 0.35 | 85.86 | [1] |
| Pyridine | 1-Bromobutane | Acetonitrile | 160-170 | 0.35 | ~97 | [1] |
| Substituted Pyridine | Alkyl Halide | Ethanol | Reflux | 6-50 | Varies | |
| Schiff Base Product | Various Alkyl Halides | Acetonitrile | RT then Reflux | 12 then 6 | Varies | [6] |
Table 2: Influence of Stoichiometry on N-Alkylation
| Pyridine Derivative | Alkylating Agent | Molar Ratio (Pyridine:Alkylating Agent) | Solvent | Temperature | Yield (%) | Reference |
| Pyridine | 1-Bromoalkane | 1 : 1.4 | Ethanol | Reflux | Varies | [5] |
| 2-Phenylpyridine | Methyl Triflate | 1 : 1.2 | Dioxane/Water | RT | 79 | [7] |
| Schiff Base Product | Alkyl Halide | 1 : 1 | Acetonitrile | RT/Reflux | Varies | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyridine (Menschutkin Reaction)
This protocol describes a general method for the synthesis of pyridinium salts via the N-alkylation of a pyridine derivative with an alkyl halide.
Materials:
-
Pyridine derivative
-
Alkyl halide (e.g., 1-bromoalkane)
-
Anhydrous solvent (e.g., acetonitrile or ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyridine derivative (1.0 eq).
-
Dissolve the pyridine derivative in the chosen anhydrous solvent.
-
Add the alkyl halide (1.0 - 1.4 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or other appropriate methods.
Protocol 2: Synthesis of Pyridinium Salts from Pyrylium Salts
This method is useful for the synthesis of 2,4,6-trisubstituted pyridinium salts.
Materials:
-
Pyrylium salt (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate)
-
Primary amine
-
Solvent (e.g., dichloromethane or methanol)
-
Acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the primary amine (e.g., 3.2 equivalents) in the chosen solvent in a round-bottom flask.[8]
-
Add a catalytic amount of glacial acetic acid.[8]
-
To this solution, add the pyrylium salt (1.0 equivalent) portion-wise with stirring at room temperature.[8]
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within an hour.[8]
-
Monitor the reaction by TLC until the starting pyrylium salt is consumed.
-
Remove the solvent under reduced pressure.
-
The crude pyridinium salt can be purified by crystallization, typically from diethyl ether.[8]
Visualizations
Caption: General workflow for pyridinium salt synthesis via N-alkylation.
Caption: Troubleshooting logic for optimizing pyridinium salt synthesis.
References
- 1. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing unwanted oligomerization during quaternization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted oligomerization during quaternization reactions.
Frequently Asked Questions (FAQs)
Q1: What is unwanted oligomerization in the context of quaternization reactions?
A1: Unwanted oligomerization is a side reaction where monomeric units of your reactants or products link together to form short polymer chains (oligomers) instead of the desired single quaternary ammonium salt molecule. This can occur through various mechanisms, such as the presence of bifunctional reactants, side reactions that produce polymerizable species, or the inherent reactivity of the quaternized product itself.
Q2: What are the common signs of unwanted oligomerization?
A2: The formation of sticky, viscous oils, "goo," or intractable precipitates instead of a clean, crystalline product can be an indication of oligomerization.[1] However, it's important to note that many quaternary ammonium salts are hygroscopic and can appear as oily liquids simply by absorbing atmospheric moisture.[1] Therefore, analytical confirmation is crucial.
Q3: Can my starting materials be the cause of oligomerization?
A3: Yes. If your tertiary amine or alkylating agent contains a second reactive functional group (e.g., a vinyl group, epoxide, or another halide), this can lead to polymerization under the reaction conditions. For example, 4-vinylpyridine has been observed to polymerize spontaneously upon quaternization.[2] Similarly, the reaction of epiiodohydrin with an amine can lead to quaternization followed by spontaneous oligomerization due to the reactive epoxide ring.[3]
Q4: How can the reaction conditions contribute to oligomerization?
A4: High temperatures can promote side reactions that lead to oligomerization. A primary example is the Hofmann elimination, a degradation pathway for quaternary ammonium salts at elevated temperatures, which produces an alkene.[4][5][6] These alkenes can then polymerize, especially if they are vinyl monomers. Some quaternization reactions are kinetically limited and may require heat, creating a delicate balance between achieving the desired reaction rate and avoiding degradation.[4]
Q5: Are there specific solvents that can help prevent oligomerization?
A5: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are often good choices as they can accelerate the desired SN2 reaction without participating in side reactions.[7] Alcohols can sometimes be used, but they can also potentially react with alkyl halides at high temperatures. Chlorinated solvents like dichloromethane should be used with caution, as they can undergo a Menshutkin reaction with highly nucleophilic amines.[7]
Q6: How can I confirm if oligomerization has occurred?
A6: Several analytical techniques can be employed to detect and characterize oligomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can reveal the presence of repeating units and help determine the structure of the oligomers.[2][4]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, providing clear evidence of the presence of higher molecular weight species.[8][9]
-
Mass Spectrometry (MS): Can identify the molecular weights of the different oligomeric species present in your sample.[8][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your quaternization experiments.
Issue 1: The reaction mixture becomes viscous, and the product is a sticky goo.
| Possible Cause | Troubleshooting Step |
| Oligomerization: Your reactants may be polymerizing. | Lower the reaction temperature. Use a more dilute solution. Ensure your starting materials are monofunctional. Analyze the product using SEC or MS to confirm the presence of oligomers. |
| Hygroscopic Product: The quaternary ammonium salt is absorbing moisture from the air.[1] | Dry the crude product under high vacuum. Handle the product in a glovebox or under an inert atmosphere. Consider an anion exchange (metathesis) with a hydrophobic counter-ion like PF6- or BF4- to yield a less hygroscopic salt.[1] |
| Excess Alkylating Agent: Residual alkylating agent can contribute to the oily nature of the product. | Wash the crude product with a solvent in which the product is insoluble but the starting materials are soluble (e.g., diethyl ether). |
Issue 2: The reaction yield is low, and multiple products are observed via TLC or NMR.
| Possible Cause | Troubleshooting Step |
| Hofmann Elimination: At elevated temperatures, the product may be degrading to an alkene and a tertiary amine.[4][5][6] | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more reactive alkylating agent (e.g., alkyl iodide instead of chloride) or a more polar solvent.[7] |
| Over-alkylation of Primary/Secondary Amines: If your starting material is not a tertiary amine, multiple alkylations can occur.[11][12][13][14] | Use a tertiary amine as the starting material. If a primary or secondary amine is necessary, consider using a large excess of the amine to favor mono-alkylation, or use a protecting group strategy. |
| Incorrect Stoichiometry: An improper ratio of amine to alkylating agent can lead to incomplete reaction or side reactions. | Carefully check your calculations and ensure the correct molar ratios are used. A slight excess of the alkylating agent is often employed. |
Data Summary
The following table summarizes the impact of various experimental parameters on the outcome of quaternization reactions, with a focus on minimizing oligomerization.
| Parameter | Effect on Quaternization Rate | Effect on Oligomerization | Recommendation for Preventing Oligomerization |
| Temperature | Increases rate | Can significantly increase, especially via Hofmann elimination[4][5] | Use the lowest temperature at which a reasonable reaction rate is achieved. |
| Concentration | Increases rate | Higher concentrations can favor intermolecular reactions leading to oligomers. | Use more dilute conditions if oligomerization is suspected. |
| Solvent Polarity | Generally increases in polar solvents[7] | Can influence side reaction rates. Polar aprotic solvents are often preferred. | Use polar aprotic solvents like ACN or DMF. Avoid chlorinated solvents with highly nucleophilic amines.[7] |
| Alkylating Agent | I > Br > Cl[7] | Less reactive agents may require higher temperatures, increasing the risk of side reactions. | Choose a sufficiently reactive alkylating agent to allow for milder reaction conditions. |
| Amine Structure | Less sterically hindered amines react faster. | Amines with polymerizable groups (e.g., vinyl groups) will lead to polymerization.[2] | Ensure the amine is monofunctional and does not contain polymerizable moieties. |
| Presence of Base | Can deprotonate acidic protons, preventing side reactions. | Unnecessary for tertiary amine quaternization and can promote elimination reactions. | Only use a non-nucleophilic base if there are acidic protons that need to be neutralized. |
Experimental Protocols
Protocol 1: General Procedure for Quaternization with Minimized Risk of Oligomerization
-
Reactant Purity: Ensure the tertiary amine and alkylating agent are pure and free from bifunctional impurities.
-
Solvent Selection: Choose a dry, polar aprotic solvent such as acetonitrile or acetone.
-
Reaction Setup: Dissolve the tertiary amine in the chosen solvent (e.g., 0.1-0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the alkylating agent (typically 1.05-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Temperature Control: Monitor the reaction temperature. If the reaction is exothermic, use a water bath for cooling. If the reaction is slow at room temperature, gradually increase the temperature, monitoring for any changes in viscosity or color that might indicate side reactions.
-
Reaction Monitoring: Follow the progress of the reaction by Thin Layer Chromatography (TLC) or NMR spectroscopy.[1]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure. Wash the crude product with a non-polar solvent like diethyl ether to remove unreacted starting materials. Dry the final product under high vacuum.[1]
Protocol 2: Analytical Characterization to Detect Oligomerization
-
Sample Preparation: Prepare a solution of the purified product in a suitable solvent for the chosen analytical technique.
-
Size Exclusion Chromatography (SEC):
-
Inject the sample onto an SEC column calibrated with appropriate molecular weight standards.
-
Elute with a suitable mobile phase.
-
Analyze the resulting chromatogram for peaks corresponding to higher molecular weight species (dimers, trimers, etc.) in addition to the expected monomeric product.
-
-
Mass Spectrometry (MS):
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and look for ions corresponding to the masses of the expected product as well as oligomeric species.
-
Visualizations
Caption: Potential pathways for desired quaternization versus unwanted oligomerization.
Caption: Troubleshooting workflow for a quaternization reaction yielding a sticky product.
References
- 1. reddit.com [reddit.com]
- 2. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btstu.researchcommons.org [btstu.researchcommons.org]
- 4. scispace.com [scispace.com]
- 5. [PDF] Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite | Semantic Scholar [semanticscholar.org]
- 6. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 8. The detection and quantitation of protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein quaternary structures in solution are a mixture of multiple forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 14. Explain why the reaction of an alkyl halide with ammonia gives a ... | Study Prep in Pearson+ [pearson.com]
Troubleshooting peak assignments in NMR spectra of pyridinium compounds
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinium compounds and encountering challenges in assigning peaks in their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the α-protons (adjacent to the nitrogen) in my pyridinium compound so far downfield?
A1: The quaternization of the nitrogen atom in the pyridine ring leads to a significant decrease in electron density on the ring carbons, particularly the α and γ positions.[1] This deshielding effect, caused by the positive charge on the nitrogen, results in a pronounced downfield shift for the attached protons.[1] The α-protons typically appear at the lowest field (highest ppm value) compared to the β and γ protons. In many cases, their chemical shifts can be found in the range of 8.5 to 9.5 ppm or even higher, depending on the solvent and counter-anion.[2]
Q2: My aromatic signals are overlapping. How can I resolve them?
A2: Peak overlap in the aromatic region is a common issue. Here are a few strategies to resolve these signals:
-
Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and potentially resolve the overlap. For example, spectra recorded in benzene-d₆ often show different patterns compared to those in chloroform-d₃.[3] Aromatic solvents like benzene-d₆ can induce specific shifts due to anisotropic effects.
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are close. HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons to carbons over two or three bonds, providing definitive assignments.[4]
Q3: How does the counter-anion (e.g., Cl⁻, Br⁻, BF₄⁻) affect the ¹H NMR spectrum?
A3: The counter-anion can have a noticeable effect on the chemical shifts of the pyridinium protons, especially the α-protons. This is due to ion pairing and specific interactions like hydrogen bonding or charge-transfer complex formation.[2][5] The anion's position relative to the pyridinium ring influences the local electronic environment.[6] For instance, a study on a series of pyridinium salts in D₂O showed that the chemical shift of the ortho-protons (Hα) varied by as much as 0.75 ppm with different counter-anions, while the meta-protons (Hβ) were less affected.[7]
Q4: The splitting pattern for my pyridinium ring protons is more complex than a simple doublet of doublets. Why is that?
A4: The pyridinium ring is an AA'BB'C or similar complex spin system, especially if symmetrically substituted.[2] This means that protons that appear chemically equivalent may not be magnetically equivalent, leading to more complex splitting patterns than predicted by the simple n+1 rule. Additionally, long-range couplings (⁴J and ⁵J) can further complicate the multiplets. For example, a ⁴J coupling (meta-coupling) is often observed in aromatic systems.[8]
Q5: My peaks appear broad. What are the potential causes?
A5: Broad peaks in the NMR spectrum of a pyridinium compound can arise from several factors:
-
Unresolved Coupling: Complex or unresolved spin-spin coupling can lead to the appearance of broad signals instead of sharp multiplets.
-
Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. If the relaxation of the ¹⁴N nucleus is fast, it can broaden the signals of adjacent protons (the α-protons).
-
Chemical Exchange: If your compound is in equilibrium with another species (e.g., a pseudo-base in the presence of hydroxide), or if there is slow rotation around a bond in a substituent, this can lead to peak broadening. Trying to acquire the spectrum at a different temperature (variable temperature NMR) can help confirm this; peaks may sharpen or coalesce.
-
Sample Concentration: High sample concentrations can lead to viscosity-related broadening or shifts due to intermolecular interactions.[3][9]
-
Poor Shimming: An improperly shimmed spectrometer will result in broad and distorted peak shapes for all signals.[3]
Troubleshooting Guides
Guide 1: Systematic Peak Assignment Workflow
If you are facing difficulties in assigning the peaks of your pyridinium compound, follow this systematic workflow.
Caption: A logical workflow for assigning peaks in a pyridinium NMR spectrum.
Guide 2: Influence of Anion and Solvent on α-Proton Shifts
The chemical shift of the α-protons is highly sensitive to its environment. The interplay between the counter-anion and the solvent can lead to significant changes in the spectrum.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
Effect of benzyl chloride impurities on reaction outcome
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of benzyl chloride impurities on experimental outcomes. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in technical-grade benzyl chloride?
A1: Commercial benzyl chloride can contain several process-related impurities and degradation products. The most commonly identified impurities include benzaldehyde, benzyl alcohol, toluene, various chloro-derivatives of toluene (like α,α-dichlorotoluene), and dibenzyl ether.[1][2][3][4]
Q2: How do these impurities originate?
A2: These impurities typically arise from the synthesis or degradation of benzyl chloride.
-
Synthesis Byproducts: The industrial synthesis of benzyl chloride often involves the chlorination of toluene, which can lead to residual unreacted toluene and over-chlorinated products like α,α-dichlorotoluene.[4][5]
-
Degradation Products: Benzyl chloride can react with water (hydrolysis) to form benzyl alcohol and hydrochloric acid.[6][7] It can also degrade to form benzaldehyde or react under basic conditions to produce dibenzyl ether.[8][9][10]
Q3: How can I detect and quantify impurities in my benzyl chloride sample?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for analyzing the purity of benzyl chloride.[4][5] An HPLC method with a photodiode array detector can successfully separate and quantify impurities like benzaldehyde, toluene, and dichlorotoluene.[1][2] For detailed instructions, refer to the --INVALID-LINK-- section below.
Q4: What general effects can these impurities have on my reaction?
A4: Impurities can lead to a range of undesirable outcomes, including:
-
Lower yields of the desired product.
-
Formation of unexpected byproducts that complicate purification.
-
Reaction with sensitive reagents or catalysts, potentially inhibiting the reaction.
-
Inconsistent reaction rates and reproducibility issues.
Q5: When is it critical to purify benzyl chloride before use?
A5: Purification is highly recommended when conducting reactions that are sensitive to side reactions, for synthesizing pharmaceutical compounds where purity is paramount, or if you have identified problematic byproducts in previous experiments.[1][3] If your reaction involves sensitive nucleophiles (e.g., primary amines) or moisture-sensitive catalysts, using purified benzyl chloride is crucial.
Troubleshooting Guide
Issue 1: My reaction yield is low, and I've isolated an unexpected imine byproduct.
-
Question: I am performing a benzylation of a primary amine, but the yield is poor, and my purification is complicated by a significant byproduct. NMR and MS analysis suggest the formation of an imine. What is the likely cause?
-
Answer: The most probable cause is the presence of benzaldehyde as an impurity in your benzyl chloride. Benzaldehyde readily reacts with primary amines to form a stable imine, consuming your starting material and reducing the yield of the desired N-benzylated product.
Issue 2: A high-boiling, non-polar byproduct is contaminating my product.
-
Question: After my reaction, I'm observing a high-boiling point impurity that is difficult to separate from my product through standard chromatography or distillation. What could this be?
-
Answer: This is characteristic of dibenzyl ether .[8] Dibenzyl ether is a common byproduct formed when benzyl chloride is treated with a base or when it reacts with benzyl alcohol, which may be present as another impurity.[8][9][11] It is relatively non-polar and has a high boiling point (approx. 298°C), making it challenging to remove.[10]
Issue 3: My reaction, which uses a strong base, is sluggish and gives a mixture of products including benzyl alcohol.
-
Question: I am using a strong, moisture-sensitive base (e.g., NaH, LDA) for my benzylation, but the reaction is not going to completion and seems inconsistent. I also detect benzyl alcohol in the crude mixture. Why is this happening?
-
Answer: This issue likely stems from water as an impurity. Water hydrolyzes benzyl chloride to benzyl alcohol and HCl.[6] The water will quench your strong base, while the resulting benzyl alcohol can compete with your intended nucleophile, leading to a complex product mixture and poor conversion.
Issue 4: My product appears to be contaminated with a di-chlorinated analog.
-
Question: My mass spectrometry data shows a peak corresponding to the addition of a dichlorobenzyl group, not a benzyl group. Where could this be coming from?
-
Answer: Your benzyl chloride starting material is likely contaminated with α,α-dichlorotoluene . This impurity can be present from the manufacturing process of benzyl chloride and can participate in the reaction, leading to chlorinated byproducts.[4][5]
Data Presentation
Table 1: Summary of Common Benzyl Chloride Impurities and Their Effects
| Impurity | Typical Origin | Potential Impact on Reaction Outcome |
| Benzaldehyde | Oxidation of benzyl chloride/alcohol | Reacts with amine nucleophiles to form imines; consumes starting material.[12] |
| Benzyl Alcohol | Hydrolysis of benzyl chloride | Can act as a competing nucleophile; reacts with strong bases.[1][2] |
| Dibenzyl Ether | Reaction of benzyl chloride with base/benzyl alcohol | Acts as a high-boiling, non-polar impurity that is difficult to remove.[8][9][10] |
| Toluene | Incomplete chlorination during synthesis | Can act as an inert solvent, but reduces the molar equivalence of benzyl chloride. |
| α,α-Dichlorotoluene | Over-chlorination of toluene during synthesis | Can lead to the formation of unwanted chlorinated byproducts.[4] |
| Water / HCl | Incomplete drying or hydrolysis | Quenches strong bases and moisture-sensitive reagents; can catalyze side reactions.[6] |
Table 2: Example Purity Levels Achievable with Purification
The following table provides an example of impurity levels that can be achieved through specialized rectification processes, demonstrating the effectiveness of purification.
| Impurity | Content in Technical Grade (Typical) | Content After Purification (Example) |
| Benzaldehyde | ≤ 0.5% | ≤ 0.001%[13] |
| Dibenzyl Ether | ≤ 0.5% | ≤ 0.001%[13] |
| Benzyl Chloride | ≤ 0.1% | ≤ 0.0001%[13] |
| Water | Variable | ≤ 0.05%[13] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Benzyl Chloride
This protocol is adapted from established analytical methods for detecting common impurities in benzyl chloride.[2][5][14]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/photodiode array detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 55% acetonitrile / 45% water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 210 nm for simultaneous detection of multiple aromatic compounds.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Carefully prepare a standard mixture containing known concentrations of potential impurities (benzyl alcohol, benzaldehyde, toluene, etc.) in the mobile phase to determine retention times.
-
Dilute the technical benzyl chloride sample to a concentration of approximately 3 mg/mL in the mobile phase.
-
-
Analysis:
-
Inject the standard mixture to identify the retention time of each impurity.
-
Inject the prepared sample of technical benzyl chloride.
-
Identify and quantify impurities by comparing the resulting chromatogram to the standards.
-
Protocol 2: Purification of Benzyl Chloride by Vacuum Distillation
This protocol describes a standard laboratory procedure for removing non-volatile impurities, water, and related volatile byproducts.[6][15][16]
-
Drying (Pre-treatment):
-
Place the technical-grade benzyl chloride in a round-bottom flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Allow the mixture to stand for several hours, with occasional swirling, to remove residual water.
-
-
Apparatus Setup:
-
Set up a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column to improve separation.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Filter the dried benzyl chloride into the distillation flask. Add a few boiling chips.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
Discard the initial low-boiling fraction (forerun), which may contain residual toluene.
-
Collect the main fraction boiling at the correct temperature for your applied pressure (e.g., approx. 61-63°C at 10 mmHg).
-
Stop the distillation before the flask goes to dryness to avoid concentrating high-boiling impurities like dibenzyl ether.
-
-
Storage:
-
Store the purified, colorless benzyl chloride over molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Visualizations
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. The Utility of Benzyl Chloride: Key Industrial Insights [pciplindia.com]
- 8. atamankimya.com [atamankimya.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dibenzyl ether - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. veeprho.com [veeprho.com]
- 13. Method for removing benzaldehyde impurities in benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 14. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 15. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 16. prepchem.com [prepchem.com]
Enhancing the solubility of 1-Benzyl-3,4-dimethylpyridinium chloride in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 1-Benzyl-3,4-dimethylpyridinium chloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a quaternary ammonium salt. These compounds are noted for their stability and solubility, making them versatile in various applications. In pharmaceutical development, they can play a role in drug formulation, particularly in enhancing the solubility and bioavailability of active pharmaceutical ingredients.[1] They are also used in organic synthesis and as catalysts.[1]
Q2: What factors influence the solubility of this compound in organic solvents?
A2: The solubility of pyridinium salts like this compound is influenced by several factors:
-
Solvent Polarity: As an ionic compound, it is generally more soluble in polar solvents.
-
Temperature: For most salts, solubility increases with temperature.
-
Counter-ion: The nature of the anion (in this case, chloride) can affect the crystal lattice energy and, consequently, solubility.
-
Intermolecular Interactions: Specific interactions between the pyridinium cation and the solvent, such as hydrogen bonding and C–H···π interactions, can significantly impact solubility.
Q3: In which organic solvents is this compound expected to be most soluble?
Solubility Data
The following table provides an estimated qualitative solubility of this compound in common organic solvents at ambient temperature. This information is based on the general solubility of similar quaternary ammonium salts and should be confirmed experimentally for specific applications.
| Solvent | Chemical Formula | Polarity | Estimated Solubility |
| Methanol | CH₃OH | Polar Protic | High |
| Ethanol | C₂H₅OH | Polar Protic | Moderate to High |
| Acetonitrile | CH₃CN | Polar Aprotic | Moderate |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | High |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Low to Moderate |
| Toluene | C₇H₈ | Nonpolar | Low |
| Hexane | C₆H₁₄ | Nonpolar | Very Low / Insoluble |
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Issue 1: Compound does not dissolve completely at the desired concentration.
-
Possible Cause 1: Solvent is not sufficiently polar.
-
Solution: Switch to a more polar solvent as indicated in the solubility table. For instance, if experiencing poor solubility in dichloromethane, try using methanol or DMSO.
-
-
Possible Cause 2: Concentration exceeds the solubility limit at the current temperature.
-
Solution 1: Increase the temperature. Gently warm the mixture while stirring. Many salts exhibit increased solubility at higher temperatures.
-
Solution 2: Use a co-solvent. Adding a small amount of a high-solubility solvent (e.g., DMSO or DMF) to a solvent where the compound has moderate solubility can significantly enhance overall solubility.
-
-
Possible Cause 3: Slow dissolution kinetics.
-
Solution: Increase agitation using a magnetic stirrer or vortex mixer. Sonication can also be employed to break up solid aggregates and accelerate dissolution.
-
Issue 2: Compound precipitates out of solution after initial dissolution.
-
Possible Cause 1: Temperature fluctuation.
-
Solution: If the solution was heated to dissolve the compound, ensure it is stored at a stable temperature. If precipitation occurs upon cooling, the solution was likely supersaturated at the lower temperature.
-
-
Possible Cause 2: Change in solvent composition.
-
Solution: Evaporation of a more volatile, high-solubility co-solvent can lead to precipitation. Ensure the container is well-sealed.
-
-
Possible Cause 3: Presence of impurities.
-
Solution: Purify the this compound, for example, by recrystallization, to remove any less soluble impurities.
-
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound
-
Preparation: Weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the chosen organic solvent to the vial in portions.
-
Agitation: Place a magnetic stir bar in the vial and stir the mixture on a magnetic stir plate at room temperature.
-
Observation: Continue stirring until the solid is fully dissolved. If dissolution is slow, proceed to Protocol 2.
Protocol 2: Enhancing Solubility with Heat and Sonication
-
Initial Steps: Follow steps 1-3 of the Standard Method.
-
Heating: If the compound has not fully dissolved, gently heat the vial on a hot plate with continuous stirring. Do not exceed the boiling point of the solvent.
-
Sonication: If solids persist, place the vial in an ultrasonic bath for 5-10 minute intervals until the compound is dissolved.
-
Cooling: Allow the solution to cool to room temperature and observe for any precipitation.
Protocol 3: Using a Co-Solvent System
-
Primary Solvent: Add the primary organic solvent in which the compound has moderate solubility.
-
Co-Solvent Addition: While stirring, add a small volume (e.g., 1-5% of the total volume) of a co-solvent in which the compound has high solubility (e.g., DMSO or DMF).
-
Observation: Continue to add the co-solvent dropwise until the compound is fully dissolved.
Visualizations
The following diagrams illustrate the troubleshooting workflow and experimental decision-making process.
Caption: Troubleshooting workflow for incomplete dissolution.
Caption: Decision-making workflow for selecting an experimental protocol.
References
Validation & Comparative
A Comparative Guide to 1-Benzyl-3,4-dimethylpyridinium Chloride and Other Pyridinium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium ionic liquids (ILs) are a class of organic salts with melting points below 100°C, characterized by a pyridinium cation. Their tunable physicochemical properties, such as thermal stability, conductivity, and solvency, have positioned them as versatile compounds in various scientific fields, including catalysis, electrochemistry, and drug development.[1] This guide provides a comparative overview of 1-benzyl-3,4-dimethylpyridinium chloride against other pyridinium ILs.
Note to the Reader: Direct experimental data comparing the performance of this compound (CAS: 22185-44-0, Molecular Formula: C₁₄H₁₆ClN) with other pyridinium ionic liquids is limited in publicly available scientific literature.[2] The following sections provide a framework for comparison and utilize data from closely related benzylpyridinium and other pyridinium ILs to illustrate the structure-property relationships and performance metrics. This information is intended to serve as a reference and guide for researchers in designing experiments and evaluating this specific ionic liquid.
Physicochemical Properties: A Comparative Look
The properties of pyridinium ILs can be finely tuned by modifying the substituents on the pyridinium ring and the choice of the counter-anion. Factors such as alkyl chain length, the presence of functional groups, and the nature of the anion significantly influence melting point, viscosity, density, and thermal stability.[3]
Table 1: Illustrative Comparison of Physicochemical Properties of Selected Pyridinium Ionic Liquids
| Ionic Liquid | Cation Structure | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (mPa·s at 25°C) |
| This compound (Hypothetical) | 1-benzyl-3,4-dimethylpyridinium | Cl⁻ | Data not available | Data not available | Data not available |
| 1-Butyl-3-methylpyridinium Chloride | 1-butyl-3-methylpyridinium | Cl⁻ | ~75 | ~250 | ~130 |
| 1-Hexyl-3-methylpyridinium Chloride | 1-hexyl-3-methylpyridinium | Cl⁻ | ~-4 | ~250 | ~250 |
| 1-Benzyl-3-methylimidazolium Chloride | 1-benzyl-3-methylimidazolium | Cl⁻ | 70 | 255 | 118 |
Note: The data for 1-butyl-3-methylpyridinium chloride, 1-hexyl-3-methylpyridinium chloride, and 1-benzyl-3-methylimidazolium chloride are representative values from the literature and are provided for illustrative comparison. Actual values can vary based on purity and measurement conditions. The entry for this compound is hypothetical due to the lack of available data.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not extensively reported. However, a general synthesis approach for N-benzylpyridinium chlorides involves the quaternization of the corresponding pyridine derivative with benzyl chloride.
Illustrative Synthesis Protocol for a Benzylpyridinium Chloride
This protocol is for the synthesis of 1-benzylpyridinium chloride and can be adapted for this compound by substituting pyridine with 3,4-dimethylpyridine.
Materials:
-
Pyridine (or 3,4-dimethylpyridine)
-
Benzyl chloride
-
Acetonitrile (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in acetonitrile.
-
Slowly add an equimolar amount of benzyl chloride to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, N-benzylpyridinium chloride, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold acetonitrile or diethyl ether.
-
Dry the product under vacuum to obtain the final N-benzylpyridinium chloride.
Characterization: The synthesized compound can be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Applications in Drug Development and Beyond
Pyridinium ILs, particularly those with benzyl groups, are being explored for various applications in drug development and other areas.
Antimicrobial Activity
Certain pyridinium salts have demonstrated significant antimicrobial activity.[5] The cationic head of the pyridinium ring is thought to interact with the negatively charged cell membranes of microorganisms, leading to cell disruption. The length of the alkyl chain and the nature of other substituents on the pyridinium ring can influence the efficacy of this interaction. While specific studies on this compound are lacking, related structures have shown promise.
Catalysis in Organic Synthesis
Pyridinium ILs can act as catalysts and green solvents in a variety of organic reactions. Their ionic nature can enhance reaction rates and selectivity. Benzylpyridinium salts have been used as phase-transfer catalysts and precursors for N-heterocyclic carbenes (NHCs), which are potent organocatalysts.[6]
Material Science
The unique properties of benzylpyridinium-based ionic liquids make them interesting candidates for the development of new materials, such as polymers with enhanced thermal stability and mechanical strength.[2]
Visualizing Relationships and Workflows
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: General synthesis workflow for benzylpyridinium chlorides.
Caption: Factors influencing the properties of pyridinium ionic liquids.
Conclusion
This compound belongs to a promising class of pyridinium ionic liquids with potential applications in various research and development areas. While direct comparative data for this specific compound is currently scarce, understanding the structure-property relationships within the broader family of pyridinium ILs provides a valuable framework for its evaluation. Further experimental investigation is necessary to fully characterize its performance and compare it quantitatively with other pyridinium-based ionic liquids. Researchers are encouraged to use the provided information as a starting point for their studies into this and similar compounds.
References
- 1. This compound | 22185-44-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validating the Purity of 1-Benzyl-3,4-dimethylpyridinium chloride: A Comparative Guide to HPLC-UV and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of experimental validity and product quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for validating the purity of 1-Benzyl-3,4-dimethylpyridinium chloride, a quaternary ammonium salt with diverse applications in chemical synthesis and material science.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely adopted and robust technique for the purity assessment of organic compounds. Its high resolving power allows for the separation of the main compound from its potential impurities, which are then quantified by their UV absorbance.
Experimental Protocol: HPLC-UV Method for this compound
This protocol is adapted from established methods for the analysis of similar pyridinium salts and is suitable for the purity validation of this compound.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Waters Spherisorb Cyano (CN), 5 µm, 4.6 x 250 mm, or equivalent |
| Mobile Phase | Acetonitrile : 0.1 M Sodium Acetate buffer (pH 5.0, adjusted with acetic acid) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity of the sample is determined by the area percentage method, assuming that all impurities have a similar response factor to the main peak.
Caption: Workflow for purity validation of this compound via HPLC-UV.
Potential Impurities
The synthesis of this compound typically involves the quaternization of 3,4-dimethylpyridine with benzyl chloride. Therefore, potential process-related impurities may include:
-
Unreacted Starting Materials: 3,4-dimethylpyridine and benzyl chloride.
-
Impurities from Benzyl Chloride: Benzyl alcohol, benzaldehyde, toluene, and chlorinated derivatives.[2][3][4]
-
Side-products: By-products from potential side reactions during synthesis.
The developed HPLC-UV method should demonstrate sufficient selectivity to separate the this compound peak from all potential impurity peaks.
Comparison with Alternative Purity Validation Methods
While HPLC-UV is a powerful technique, other methods can offer complementary or, in some cases, advantageous approaches to purity determination.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | Potentiometric Titration | Ion Chromatography (IC) |
| Principle | Chromatographic separation followed by UV detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Titration of the quaternary ammonium cation with a standardized anionic surfactant. | Ion-exchange chromatography to separate and quantify ionic species. |
| Quantification | Relative (Area %), requires reference standards for absolute quantification. | Absolute, does not require a standard of the same compound.[5][6] | Absolute, provides the molar concentration of the active substance. | Absolute, for ionic impurities.[7] |
| Selectivity | High, can separate structurally similar impurities. | High, can distinguish between different proton environments. | Moderate, may titrate other cationic species. | High, for ionic species. |
| Sensitivity | High (ng to µg range). | Moderate (mg range). | Moderate (mg range). | High (ppm to ppb range for ions). |
| Impurity Detection | Detects UV-active impurities. | Detects all proton-containing impurities.[8][9] | Does not directly detect impurities, but a lower assay value indicates their presence. | Detects ionic impurities (e.g., halide counter-ions).[10] |
| Instrumentation | HPLC system with UV detector. | NMR spectrometer. | Autotitrator with a surfactant-sensitive electrode.[11][12] | Ion chromatograph with a conductivity detector. |
| Advantages | Robust, widely available, high resolution. | Absolute quantification, structural information, detects non-UV active impurities. | Cost-effective, simple, provides assay value. | Excellent for ionic impurities and counter-ion analysis. |
| Limitations | May not detect non-UV active impurities, requires reference standards for impurity identification. | Lower sensitivity than HPLC, higher equipment cost. | Lower selectivity, not suitable for complex mixtures. | Not suitable for non-ionic impurities. |
Conclusion
The choice of analytical method for purity validation of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control, offering a balance of high selectivity, sensitivity, and accessibility. It is particularly effective for identifying and quantifying process-related organic impurities.
-
Quantitative NMR (qNMR) serves as an excellent orthogonal method for obtaining an absolute purity value and for detecting impurities that may not be UV-active, such as residual solvents.
-
Potentiometric Titration provides a simple and cost-effective way to determine the overall assay of the quaternary ammonium salt, which can be a useful indicator of purity.
-
Ion Chromatography is a specialized technique that is highly valuable for the precise quantification of anionic impurities, such as halides, which can be critical for certain applications of ionic liquids and related salts.
For comprehensive characterization and validation, a combination of these methods is often employed. For instance, HPLC-UV can be used for the primary purity assessment and impurity profiling, while qNMR can provide a confirmatory, absolute purity value. This multi-faceted approach ensures a thorough and reliable determination of the purity of this compound, meeting the stringent quality standards of research and development.
References
- 1. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xylemanalytics.com [xylemanalytics.com]
N-Benzylpyridinium Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-benzylpyridinium derivatives have emerged as a versatile scaffold in drug discovery, demonstrating significant potential in targeting a range of biological processes. This guide provides a comparative analysis of their structure-activity relationships (SAR), with a primary focus on their well-documented role as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and their growing application as antimicrobial agents. The information is supported by quantitative data from various studies, detailed experimental protocols, and visual representations of key concepts.
Acetylcholinesterase (AChE) Inhibition: A Primary Therapeutic Target
N-benzylpyridinium compounds have been extensively investigated as AChE inhibitors, aiming to mimic the action of the approved Alzheimer's drug, donepezil.[1][2][3] The core structure, consisting of a pyridinium ring N-substituted with a benzyl group, allows for diverse modifications that significantly impact inhibitory potency and selectivity.
Key Structural-Activity Relationship Insights
The inhibitory activity of N-benzylpyridinium derivatives against AChE is highly sensitive to the nature and position of substituents on both the benzyl and pyridinium moieties, as well as the linker connecting them to other chemical entities.[1][2]
-
Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring play a crucial role in modulating AChE inhibitory activity.[1] For instance, the introduction of halogen atoms, such as fluorine, chlorine, and bromine, at different positions can either enhance or decrease potency.[1][3] Some studies have shown that electron-withdrawing groups can be beneficial.
-
Position of the Pyridinium Nitrogen: The position of the nitrogen atom within the pyridine ring (e.g., 2-, 3-, or 4-pyridinium) influences the binding affinity. In some series, 3-pyridinium derivatives have demonstrated greater effectiveness than their 4-pyridinium counterparts.[4]
-
Hybrid Molecules: Linking the N-benzylpyridinium moiety to other pharmacologically active scaffolds, such as coumarin, chalcone, and curcumin, has yielded highly potent hybrid molecules.[1][2][5][6] These hybrids can exhibit dual-binding site inhibition, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[7][8]
The following diagram illustrates the general SAR principles for AChE inhibition.
Comparative Inhibitory Activities
The following tables summarize the in vitro AChE inhibitory activities of selected N-benzylpyridinium derivatives from various studies.
Table 1: Coumarin-N-Benzylpyridinium Hybrids
| Compound ID | Substituent on Benzyl Ring | IC50 (AChE) | Reference |
| 5a | Unsubstituted | 0.11 nM | [1][2] |
| 5c | - | 0.46 nM | [1][2] |
| 21a | - | 0.038 µM | [1][3] |
| 21e | 2,4-dichloro | 0.044 µM | [1][3] |
| 5l | - | 0.247 µM | [4] |
| Donepezil (Ref.) | - | 14 nM | [1][2] |
Table 2: Curcumin-N-Benzylpyridinium Hybrids
| Compound ID | Substituent on Benzyl Ring | IC50 (AChE) | Reference |
| 7f | Unsubstituted | 7.5 ± 0.19 nM | [5][6] |
| 7g | Fluoro | 16 ± 0.18 nM | [6] |
| 8f | Unsubstituted | 17 nM | [6] |
| Tacrine (Ref.) | - | 30 ± 0.2 nM | [5][6] |
| Donepezil (Ref.) | - | 14 ± 0.12 nM | [5][6] |
Table 3: Other Heterocyclic-N-Benzylpyridinium Hybrids
| Compound ID | Heterocyclic Scaffold | Substituent on Benzyl Ring | IC50 (AChE) | Reference |
| 4c | Benzothiazole | - | Potent | [9] |
| 4g | Benzothiazole | - | Potent | [9] |
| 29a | Chroman-4-one | - | 0.048 µM | [1][2] |
| 82e | Isothiochromanone | Unsubstituted | 2.7 nM | [1][3] |
| 108a | Indolinone | - | 0.44 nM | [1] |
| 5b | Donepezil derivative | - | 1.9 nM (eeAChE), 0.8 nM (hAChE) | [8] |
| Donepezil (Ref.) | - | - | 12.7 nM | [1][3] |
Antimicrobial Activity: An Emerging Application
While the primary focus has been on neurodegenerative diseases, N-benzylpyridinium derivatives also exhibit promising antimicrobial properties. Their cationic nature is thought to facilitate interaction with negatively charged bacterial cell envelopes, leading to membrane disruption.[10][11]
Key Structural-Activity Relationship Insights
-
Hydrophobicity: The length of the alkyl chain or the presence of hydrophobic groups on the benzyl moiety can significantly influence antimicrobial potency. Longer side chains generally lead to increased activity.[10]
-
Gram-Positive vs. Gram-Negative Activity: Many derivatives show greater efficacy against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Pseudomonas aeruginosa.[10]
-
Substituents on the Benzyl Ring: The presence and position of substituents on the benzyl ring can modulate the antimicrobial spectrum and potency.[10]
The following diagram illustrates the proposed mechanism of antimicrobial action.
Comparative Antimicrobial Activities
Table 4: Antimicrobial Activity of Substituted Pyridinium Salts
| Compound ID | Side Chain on Pyridinium Nitrogen | Target Organism | MIC (µg/mL) | Reference |
| 2d | Phenylpropyl | Staphylococcus aureus | Active | [10] |
| 3d | Phenylpropyl | Staphylococcus aureus | Most active in series | [10] |
| 4d | Phenylpropyl | Staphylococcus aureus | Active | [10] |
| Ceftazidime (Ref.) | - | Staphylococcus aureus | - | [10] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman. The general procedure is as follows:
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Buffer solution (e.g., phosphate buffer, pH 8.0).
-
Test compounds (N-benzylpyridinium derivatives) at various concentrations.
-
-
Procedure:
-
A reaction mixture is prepared containing the buffer, DTNB, and the test compound.
-
The AChE enzyme is added to the mixture and incubated.
-
The reaction is initiated by the addition of the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color formation is monitored spectrophotometrically at a specific wavelength (typically around 412 nm).
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from the dose-response curves.
-
The following diagram outlines the experimental workflow for the AChE inhibition assay.
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the N-benzylpyridinium derivatives against various microbial strains is typically determined using the broth microdilution method.
-
Materials:
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal strains.
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Test compounds at various concentrations.
-
Standard antimicrobial agent as a positive control.
-
-
Procedure:
-
Serial dilutions of the test compounds are prepared in the growth medium in the wells of the microtiter plate.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
The N-benzylpyridinium scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent bioactive molecules. The structure-activity relationship studies consistently demonstrate that modifications to the benzyl and pyridinium rings, as well as the incorporation of other pharmacophores, are key strategies for optimizing biological activity. As AChE inhibitors, numerous derivatives have shown potency exceeding that of established drugs like donepezil, highlighting their therapeutic potential for Alzheimer's disease. Furthermore, their emerging antimicrobial properties suggest a broader range of applications. The data and protocols presented in this guide provide a valuable resource for researchers engaged in the rational design and development of novel N-benzylpyridinium-based therapeutic agents.
References
- 1. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 5. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Design, synthesis and biological activity of novel donepezil derivatives bearing N-benzyl pyridinium moiety as potent and dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new N-benzylpyridinium-based benzoheterocycles as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparing the efficacy of different catalysts for pyridine N-alkylation
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of pyridines is a fundamental transformation in organic synthesis, yielding N-alkylpyridinium salts that are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The efficiency and selectivity of this reaction are critically dependent on the catalyst employed. This guide provides an objective comparison of the efficacy of various catalytic systems for pyridine N-alkylation, supported by experimental data from recent literature.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly influences the yield, selectivity, and substrate scope of pyridine N-alkylation. Below is a summary of quantitative data for different catalytic approaches.
| Catalyst/Method | Alkylating Agent | Substrate | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Metal-Based Catalysts | ||||||||
| Ni(cod)₂ / IPr / AlMe₃ | 1-Tridecene | Pyridine | - | Toluene | 130 | 3 | 70 | [1] |
| NiCl₂·glyme / Bipyridine | Cyclobutanone oximes | Pyridine N-oxide | - | - | 100 | - | Good | [2] |
| Iron Catalyst | Alkyl iodides | Pyridine derivatives | - | - | - | - | - | [3] |
| Organocatalysts | ||||||||
| Mes-Acr⁺BF₄⁻ (Photocatalyst) | Electron-rich alkenes | Pyridine N-oxide | Acidic media | - | RT | - | Good | [2] |
| Eosin Y (Photocatalyst) | N-Hydroxyphthalimide esters | Pyridine N-oxides | Cs₂CO₃ | - | - | - | Moderate to Excellent | [4] |
| Dithiophosphoric acid (A2) | Allylic C-H compounds | Pyridinium ion | 2,4,6-collidine | - | - | - | 67 | [5] |
| Phase-Transfer Catalysis (PTC) | ||||||||
| Quaternary Ammonium Salts | Alkyl halides | Aromatic Carboxamides | Inorganic bases (e.g., KOH) | Toluene, MTBE, or solvent-free | - | - | High | [6][7] |
| Organometallic Reagents (Stoichiometric) | ||||||||
| MeLi | 2,6-bis(α-iminoalkyl)pyridines | - | - | Et₂O / Toluene | - | - | Product mixture | [8] |
| MgR₂ (R = Et, i-Pr) | 2,6-bis(α-iminoalkyl)pyridines | - | - | - | - | - | Exclusive N-alkylation | [8] |
| ZnR₂ (R = Et) | 2,6-bis(α-iminoalkyl)pyridines | - | - | - | - | - | Exclusive N-alkylation | [8] |
| Grignard Reagents | Pyridine N-oxides | - | - | - | - | - | Good to Excellent | [4] |
| Transition-Metal-Free | ||||||||
| - (Base-promoted) | 1,1-Diborylalkanes | Pyridine N-oxides | Base | - | - | - | Efficient | [9] |
| - (Catalyst- and Base-Free) | Organohalides | 2-Hydroxypyridines | - | - | - | - | >99% N-selectivity | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key catalytic systems.
Nickel/Lewis Acid Catalyzed C-4 Alkylation of Pyridine
This protocol describes the direct C-4 selective addition of pyridine across an alkene.[1]
-
Materials: Ni(cod)₂ (5 mol %), 1,3-(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr, 5 mol %), AlMe₃ (20 mol %), pyridine (1.0 mmol), 1-tridecene (1.5 mmol), and toluene.
-
Procedure: In a glovebox, a mixture of Ni(cod)₂, IPr, and toluene is stirred for 10 minutes. To this solution, pyridine, 1-tridecene, and AlMe₃ are added. The resulting mixture is heated in a sealed tube at 130 °C for 3 hours. After cooling to room temperature, the reaction mixture is quenched with methanol and concentrated. The residue is purified by flash chromatography on silica gel to afford 4-tridecylpyridine.
Photocatalytic C2 Alkylation of Pyridine N-Oxides
This method utilizes a visible-light-induced reaction with N-hydroxyphthalimide esters as radical precursors.[4]
-
Materials: Pyridine N-oxide derivative, N-hydroxyphthalimide ester, Eosin Y as the photocatalyst, and Cs₂CO₃ as the base.
-
Procedure: A mixture of the pyridine N-oxide, N-hydroxyphthalimide ester, Eosin Y, and Cs₂CO₃ in a suitable solvent is irradiated with visible light under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the C2-alkylated pyridine N-oxide.
Phase-Transfer Catalyzed N-Alkylation
Phase-transfer catalysis (PTC) is a versatile method that often allows for milder reaction conditions and the use of less hazardous solvents.[6]
-
Materials: Aromatic carboxamide, alkylating agent (e.g., butyl bromide), a quaternary ammonium salt as the phase-transfer catalyst (e.g., methyl tributyl ammonium), and a solid inorganic base (e.g., KOH).
-
Procedure: The aromatic carboxamide, alkylating agent, phase-transfer catalyst, and powdered inorganic base are mixed, often in the absence of a solvent or in a non-polar solvent like toluene. The mixture is stirred vigorously at the desired temperature until the reaction is complete (monitored by TLC or GC). The solid base is then filtered off, and the organic phase is washed with water. The solvent is evaporated, and the product is purified by crystallization or chromatography.
Visualizing the Process
Diagrams can effectively illustrate complex workflows and relationships. The following visualizations were created using the DOT language.
Caption: Generalized experimental workflow for comparing catalyst efficacy in pyridine N-alkylation.
Caption: Key factors influencing the choice of catalyst for pyridine N-alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Catalytic and Technology-Driven Radical Addition to N,N-Disubstituted Iminium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
In-vitro cytotoxicity assessment of 1-Benzyl-3,4-dimethylpyridinium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro cytotoxicity of pyridinium compounds, with a focus on 1-Benzyl-3,4-dimethylpyridinium chloride as a representative of this class. Due to the limited publicly available cytotoxicity data for this specific compound, this guide leverages data from structurally similar pyridinium salts and other quaternary ammonium compounds to provide a comparative context for researchers investigating the potential biological effects of this chemical class.
Comparative Cytotoxicity Data
The cytotoxic potential of various pyridinium salts has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.[1] The table below summarizes the IC50 values for several pyridinium compounds, offering a benchmark for evaluating the potential cytotoxicity of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-methyl-3-nitropyridine chloride (MNP) | HL60 (human promyelocytic leukemia) | 24.3 | [2][3] |
| 1-methyl-3-nitropyridine chloride (MNP) | HL60/MX2 (drug-resistant leukemia) | 20.5 | [2][3] |
| 3,3,6,6,10-pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION) | HL60 (human promyelocytic leukemia) | 80.5 | [2][3] |
| 3,3,6,6,10-pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION) | HL60/MX2 (drug-resistant leukemia) | 95.5 | [2] |
| Pyridine-urea derivative 8e | MCF-7 (human breast cancer) | 0.22 (48h), 0.11 (72h) | [4] |
| Pyridine-urea derivative 8n | MCF-7 (human breast cancer) | 1.88 (48h), 0.80 (72h) | [4] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (human breast cancer) | 45 | [5] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (human breast cancer) | 47.7 | [5] |
| Hydrazone-linked dimeric pyridinium salts | Colon and breast cancer cell lines | 59 - 64 | [6] |
Experimental Protocols for Cytotoxicity Assessment
Standardized in-vitro assays are crucial for determining the cytotoxic effects of chemical compounds. The following are detailed methodologies for commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test compound.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental and Biological Pathways
Diagrams are provided below to illustrate a typical experimental workflow for in-vitro cytotoxicity testing and the key signaling pathways involved in apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Extrinsic and intrinsic apoptosis signaling pathways.
Mechanism of Cytotoxicity of Pyridinium Salts
The cytotoxic effects of pyridinium salts and other quaternary ammonium compounds are often attributed to their ability to disrupt cell membranes, leading to a loss of integrity and subsequent cell death.[7] Furthermore, studies have shown that some pyridinium salts can induce apoptosis through both the extrinsic and intrinsic pathways.[2][3] The induction of apoptosis is a key mechanism by which these compounds can exert their cytotoxic effects. The process of apoptosis is tightly regulated and involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.[8][9] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, while the intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial dysfunction.[10][11][12][13]
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Activity comparison: 1-Benzyl-3,4-dimethylpyridinium vs unsubstituted N-benzylpyridinium chloride
In the landscape of drug discovery and development, the nuanced structural modifications of a parent compound can lead to significant alterations in biological activity. This guide provides a comparative analysis of 1-benzyl-3,4-dimethylpyridinium chloride and its parent compound, unsubstituted N-benzylpyridinium chloride. While direct comparative studies are limited, this report synthesizes available data on related N-benzylpyridinium derivatives to infer the potential impact of 3,4-dimethyl substitution on the pyridinium ring. The primary activities explored are cholinesterase inhibition, antimicrobial effects, and cytotoxicity, areas where N-benzylpyridinium scaffolds have shown considerable promise.
Quantitative Data Summary
| Compound/Derivative Class | Target/Assay | Activity (IC50/MIC) | Key Findings |
| Coumarin-N-benzylpyridinium hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | IC50 values ranging from nanomolar to micromolar | Substituents on the benzyl and pyridinium rings significantly influence activity and selectivity.[1][2][3] |
| Indolinone-N-benzylpyridinium hybrids | Acetylcholinesterase (AChE) | IC50 values as low as 0.44 nM | Methyl substitution on the N-benzyl moiety can increase anti-AChE activity.[3] |
| Methoxy-naphthyl-linked N-benzyl pyridinium styryls | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | IC50 values in the nanomolar range | Methyl substitution on the benzyl moiety of this specific scaffold was found to decrease activity.[4] |
| Substituted benzylidenehydrazinylpyridinium derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | MIC values ranging from 4 µg/mL to >2048 µg/mL | Antimicrobial activity is highly dependent on the nature of the substituents. |
| bis-Quaternary ammonium compounds (bis-QACs) | Human keratinocytes, fibroblasts, erythrocytes | LD50 values in the micromolar range | Generally, bis-QACs show a wider therapeutic window (high antibacterial activity, lower cytotoxicity) compared to standard single-headed QACs. |
Inference on 3,4-Dimethyl Substitution:
Based on general structure-activity relationship (SAR) principles for N-benzylpyridinium compounds, the introduction of two methyl groups at the 3 and 4 positions of the pyridinium ring is expected to:
-
Increase Lipophilicity: The methyl groups will increase the overall lipophilicity of the molecule. This could enhance its ability to penetrate cell membranes, potentially leading to increased antimicrobial and cytotoxic activity.
-
Steric Effects: The steric bulk of the methyl groups could influence how the molecule binds to target enzymes like acetylcholinesterase. This could either be beneficial, by promoting a more favorable binding conformation, or detrimental, by hindering access to the active site. The precise effect is target-dependent. For instance, in some cholinesterase inhibitors, increased substitution leads to enhanced activity, while in others, it can be detrimental.[3][4]
-
Electronic Effects: Methyl groups are weakly electron-donating, which could subtly alter the charge distribution on the pyridinium ring and influence interactions with biological targets.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
This assay is based on the Ellman method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and N-benzylpyridinium chloride)
-
Donepezil or Tacrine as a positive control
Procedure:
-
Prepare solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE or BuChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCI for BuChE).
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at a wavelength of 412 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Test compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well microplate.
-
Prepare a standardized inoculum of the microbial strain to be tested (approximately 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
Visualizations
Acetylcholinesterase Inhibition Mechanism
The following diagram illustrates the proposed dual-binding site inhibition of acetylcholinesterase by N-benzylpyridinium derivatives. These compounds can interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.
Caption: Dual-site inhibition of AChE by N-benzylpyridinium derivatives.
General Antimicrobial Action of Quaternary Ammonium Compounds
This workflow illustrates the general mechanism by which quaternary ammonium compounds (QACs) like N-benzylpyridinium chloride exert their antimicrobial effects.
Caption: Antimicrobial mechanism of Quaternary Ammonium Compounds.
Experimental Workflow for In Vitro Activity Screening
The following diagram outlines the logical flow of in vitro experiments to compare the biological activities of the two compounds.
Caption: Workflow for in vitro activity comparison.
References
- 1. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 2. frontiersin.org [frontiersin.org]
- 3. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Definitive Identification of 1-Benzyl-3,4-dimethylpyridinium Chloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of novel chemical entities is paramount. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the structural confirmation of 1-Benzyl-3,4-dimethylpyridinium chloride, a quaternary ammonium salt. The performance of HRMS is contrasted with other common analytical techniques, supported by experimental data and detailed protocols.
High-resolution mass spectrometry has emerged as a cornerstone technique for the structural elucidation of small molecules due to its exceptional mass accuracy and resolving power. For a compound like this compound (Molecular Formula: C₁₄H₁₆N⁺), HRMS provides a highly accurate mass measurement of the intact cation, which is crucial for determining its elemental composition and confirming its identity.
Comparative Analysis of Analytical Techniques
The confirmation of this compound's identity can be approached using several analytical methods. High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed. Each method offers distinct advantages and limitations in the context of structural confirmation.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Exact mass-to-charge ratio (m/z), elemental composition, fragmentation pattern | Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds | Retention time, purity, separation from related substances |
| Mass Accuracy | < 5 ppm | Not Applicable | Not Applicable |
| Sensitivity | High (picomole to femtomole) | Moderate to Low (nanomole to micromole) | High (nanogram to picogram) |
| Sample Requirement | Low (micrograms to nanograms) | High (milligrams) | Low (micrograms) |
| Analysis Time | Rapid (minutes) | Moderate (minutes to hours) | Rapid (minutes) |
| Structural Information | High (confirms elemental composition and substructures) | Very High (provides detailed atomic connectivity) | Low (provides limited structural information) |
| Key Advantage | Unambiguous elemental formula determination.[1] | Definitive structure elucidation and stereochemistry.[2][3][4] | Excellent for purity assessment and separation of mixtures.[5][6][7] |
| Key Limitation | Does not provide information on atom connectivity or stereochemistry. | Lower sensitivity compared to MS. | Co-elution can lead to misidentification without a mass spectrometer. |
High-Resolution Mass Spectrometry in Detail
HRMS provides a significant advantage in the initial stages of compound identification by rapidly providing a highly accurate mass measurement. For this compound, the theoretical exact mass of the cation (C₁₄H₁₆N⁺) is 198.1283 m/z. An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), which drastically narrows down the possible elemental formulas, often to a single unique candidate.[1]
Experimental Workflow for HRMS Analysis
The general workflow for the analysis of this compound by HRMS involves sample preparation, infusion or chromatographic separation, ionization, mass analysis, and data interpretation.
Experimental workflow for HRMS analysis.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) within an HRMS instrument provides valuable structural information through controlled fragmentation of the precursor ion. For benzylpyridinium salts, the primary fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the pyridinium ring.[8][9][10][11] This results in the formation of a stable benzyl cation and the neutral loss of the corresponding pyridine derivative.
For this compound, the expected fragmentation would involve the loss of 3,4-dimethylpyridine, leading to the formation of a benzyl cation at m/z 91.0548.
Predicted fragmentation of the target ion.
Experimental Protocols
High-Resolution Mass Spectrometry Protocol
-
Sample Preparation: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. This stock solution is then further diluted with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF instrument, equipped with an electrospray ionization (ESI) source is used.
-
Analysis: The sample is introduced into the mass spectrometer via direct infusion or through an ultra-high-performance liquid chromatography (UHPLC) system. The analysis is performed in positive ion mode.
-
Data Acquisition: A full scan mass spectrum is acquired over a mass range of m/z 100-500 with a resolution of at least 70,000. For fragmentation analysis, a data-dependent MS/MS experiment is performed where the precursor ion at m/z 198.1283 is isolated and subjected to collision-induced dissociation (CID).
-
Data Analysis: The acquired data is processed to determine the accurate mass of the precursor ion and its fragment ions. The elemental composition is calculated using the accurate mass measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra are analyzed to elucidate the complete chemical structure, including the connectivity of all atoms.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL and then diluted to an appropriate concentration for analysis (e.g., 10-100 µg/mL).
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used.
-
Chromatographic Conditions: A typical mobile phase for the analysis of pyridinium salts is a gradient of acetonitrile and water with an ion-pairing agent (e.g., trifluoroacetic acid or heptafluorobutyric acid) to improve peak shape.[6] The flow rate is typically 1 mL/min, and the column temperature is maintained at 30-40 °C.
-
Detection: The eluent is monitored by a UV detector at a wavelength where the compound has maximum absorbance (typically around 260 nm for the pyridinium ring).
-
Data Analysis: The retention time of the peak corresponding to this compound is determined and compared to a reference standard. The peak area can be used for quantification and purity assessment.
Logical Relationship of Analytical Techniques for Structural Confirmation
The confirmation of a chemical structure is often a multi-step process where different analytical techniques provide complementary information.
Logical flow of structural confirmation.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
- 3. jchps.com [jchps.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragmentation of benzylpyridinium "thermometer" ions and its effect on the accuracy of internal energy calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridinium salts is crucial due to their wide-ranging applications as bioactive molecules and versatile synthetic intermediates.[1][2][3] This guide provides a detailed comparison of microwave-assisted and conventional heating methods for the synthesis of these valuable compounds, supported by experimental data to highlight the advantages of each approach.
The primary advantages of microwave-assisted synthesis include significant reductions in reaction time, increased product yields, and alignment with the principles of green chemistry through reduced energy consumption and solvent use.[4][5][6]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative differences between microwave-assisted and conventional synthesis for the preparation of a representative pyridinium salt.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 20 minutes | 18 hours |
| Yield | 94% | 81% |
| Energy Input | Direct, rapid heating of reactants | Indirect, slow heating via external source |
| Solvent Usage | Often reduced or solvent-free | Typically requires a solvent for heat transfer |
Data derived from the synthesis of a pyridazinium-based ionic liquid.
Experimental Protocols
Below are detailed methodologies for the synthesis of pyridinium salts using both microwave-assisted and conventional techniques.
Microwave-Assisted Synthesis of 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide[7]
Materials:
-
1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol)
-
Iodoethane (85 μL, 1.04 mmol)
-
Acetonitrile (1 mL)
Procedure:
-
The reactants, 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine and iodoethane, are combined in a 5 mL microwave reactor vial with a molar ratio of 1:4.
-
Acetonitrile is added as the solvent.
-
The reaction mixture is subjected to microwave irradiation at 155 °C for 50 minutes.
-
Upon completion of the reaction and release of pressure, a yellow precipitate of the pyridinium salt forms.
-
The product is purified by washing the needle-shaped crystallites multiple times with a petroleum ether:ethyl ether 3:1 mixture.
-
The final product is obtained with a yield of 48% (53 mg).[7]
Conventional Synthesis of N-Alkylpyridinium Salts
Materials:
-
Pyridine (1 equivalent)
-
1-Bromoalkane (1.4 equivalents)
-
Dry ethanol
Procedure:
-
Pyridine is dissolved in dry ethanol.
-
The corresponding 1-bromoalkane is added to the solution.
-
The reaction mixture is refluxed for 40 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the crude product is purified by crystallization, typically from an ether suspension or acetone.
Mandatory Visualization: Synthesis Workflows
The following diagrams illustrate the distinct workflows for microwave-assisted and conventional synthesis of pyridinium salts.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Electrochemical Properties of Pyridinium Cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of various pyridinium cations, offering valuable insights for their application in diverse research and development fields, including catalysis, energy storage, and drug delivery. The following sections present a summary of key quantitative data, detailed experimental protocols for characterization, and visualizations of relevant electrochemical pathways.
Data Presentation: A Comparative Analysis
The electrochemical behavior of pyridinium cations is significantly influenced by the nature and position of substituents on the pyridine ring, as well as the choice of counter-ion and the surrounding medium. Key properties such as reduction potential and ionic conductivity are critical determinants of their performance in applications like redox flow batteries and as electrolytes.
Redox Potentials of Substituted Pyridinium Cations
The reduction potential of a pyridinium cation is a crucial parameter, particularly in applications involving electron transfer processes such as electrocatalysis. The ease of reduction is highly dependent on the electronic effects of the substituents on the pyridinium ring. Electron-withdrawing groups tend to make the pyridinium cation easier to reduce (less negative reduction potential), while electron-donating groups have the opposite effect. The choice of electrode material also plays a significant role in the observed reduction potential.[1]
| Pyridinium Cation Derivative | Electrode Material | Reduction Potential (V vs. reference electrode) | Reference |
| Pyridinium | Platinum | -0.58 V vs. SCE | [1] |
| Pyridinium | Silver | ~ -0.98 V vs. SCE | [1] |
| Pyridinium | Gold | ~ -0.98 V vs. SCE | [1] |
| Pyridinium | Copper | ~ -0.98 V vs. SCE | [1] |
| N-methyl-4-phenyl-pyridinium | Glassy Carbon | -1.0 V vs. Ag/AgCl | [2] |
| Imine-substituted pyridiniums | Not specified | -0.5 to -0.7 V | [3] |
Note: The reduction potentials are influenced by experimental conditions such as pH, solvent, and supporting electrolyte. Direct comparison should be made with caution when conditions differ.
Ionic Conductivity of Pyridinium-Based Ionic Liquids
Pyridinium-based ionic liquids are of great interest as electrolytes in various electrochemical devices due to their tunable properties, including ionic conductivity.[4] The structure of both the pyridinium cation and the anion significantly impacts the conductivity. Factors such as the length of the alkyl chain on the nitrogen atom and the nature of the anion influence viscosity and ion mobility, which in turn affect conductivity.[4]
| Pyridinium Ionic Liquid | Temperature (°C) | Ionic Conductivity (S/m) | Reference |
| 1-butylpyridinium bis(trifluoromethylsulfonyl)imide | 25 | 0.35 | [5] |
| 1-hexylpyridinium bis(trifluoromethylsulfonyl)imide | 25 | 0.21 | [5] |
| 1-hexylpyridinium tetrafluoroborate | 25 | 0.28 | [5] |
| 1-butyl-3-methylpyridinium tetrafluoroborate | Not specified | Not specified (good ionic conductors) | [6] |
| 1-butyl-pyridinium triflate | Not specified | Not specified | [6] |
Note: Ionic conductivity is highly dependent on temperature; generally, conductivity increases with increasing temperature.
Experimental Protocols
Accurate and reproducible measurement of electrochemical properties is paramount. The following are detailed methodologies for two key experimental techniques used to characterize pyridinium cations.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the redox behavior of chemical species.[7][8] It provides information on reduction and oxidation potentials, the reversibility of electron transfer reactions, and reaction mechanisms.[9]
Objective: To determine the reduction and oxidation potentials of a pyridinium cation.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)[7]
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)[7]
-
Counter Electrode (e.g., Platinum wire)[7]
-
Electrochemical cell
-
Potentiostat
-
Solution of the pyridinium salt of interest (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile or aqueous buffer)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in organic media or 0.5 M KCl in aqueous media) to ensure sufficient conductivity.[10]
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution containing the pyridinium salt and supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to a value where no faradaic reaction is expected to occur.
-
Set the switching potential to a value sufficiently negative (for reduction) or positive (for oxidation) to observe the desired redox event.
-
Apply a linear potential sweep at a defined scan rate (e.g., 50-200 mV/s).[11]
-
Once the switching potential is reached, the potential is swept back to the initial potential.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis: The resulting plot of current versus potential is a cyclic voltammogram. The peak potentials (Epc for cathodic peak and Epa for anodic peak) provide information about the reduction and oxidation potentials. The separation between the peak potentials (ΔEp = Epa - Epc) can indicate the reversibility of the redox process.
Ionic Conductivity Measurement
The ionic conductivity of pyridinium-based ionic liquids is a measure of their ability to conduct an electric current.[12] This property is crucial for their application as electrolytes.
Objective: To measure the ionic conductivity of a pyridinium-based ionic liquid.
Materials:
-
Conductivity meter with a conductivity cell (probe)[13]
-
Temperature-controlled environment (e.g., water bath or oven)
-
The pyridinium-based ionic liquid sample
-
Standard conductivity solutions for calibration (e.g., KCl solutions of known concentrations)
Procedure:
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity. This step determines the cell constant of the conductivity probe.[14]
-
Sample Preparation: Ensure the ionic liquid sample is free from impurities and has a known water content, as these can significantly affect conductivity.[15] The sample should be equilibrated at the desired measurement temperature.
-
Measurement:
-
Immerse the conductivity probe into the ionic liquid sample, ensuring the electrodes are fully covered.
-
Allow the temperature of the sample and the probe to stabilize.
-
Record the resistance or conductance reading from the meter. An alternating voltage is typically used to avoid electrolysis.[14]
-
-
Calculation: The ionic conductivity (σ) is calculated from the measured resistance (R) and the cell constant (K_cell) using the following formula: σ = K_cell / R Alternatively, if the meter provides a direct conductivity reading, ensure it is corrected for temperature if necessary.
-
Temperature Dependence: Repeat the measurement at various temperatures to determine the temperature dependence of the ionic conductivity.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key electrochemical pathways involving pyridinium cations.
Figure 1: Proposed Mechanism for Pyridinium-Catalyzed Electrochemical CO2 Reduction.
This diagram illustrates a plausible pathway for the electrochemical reduction of carbon dioxide (CO2) catalyzed by pyridinium cations. The process is initiated by the reduction of the pyridinium cation at the electrode surface to form a pyridinyl radical and subsequently dihydropyridine, which acts as a hydride donor to reduce CO2 and its intermediates.[16][17]
Figure 2: Charge-Discharge Cycle in a Pyridinium-Based Redox Flow Battery.
This diagram outlines the fundamental charge and discharge processes in a redox flow battery employing a pyridinium-based anolyte.[18][19] During charging, the pyridinium cation is reduced at the negative electrode (anode), and during discharge, the reduced species is oxidized, releasing an electron to power an external circuit.[20] The energy is stored in the liquid electrolytes held in external tanks.
References
- 1. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction potentials of imine-substituted, biologically active pyridines: possible relation to activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. legacy.batistalab.com [legacy.batistalab.com]
- 16. [1408.2866] Role of Pyridine as a Biomimetic Organo-Hydride for Homogeneous Reduction of CO2 to Methanol [arxiv.org]
- 17. BU-210b: How does the Flow Battery Work? - Battery University [batteryuniversity.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Associative pyridinium electrolytes for air-tolerant redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How a Flow Battery Works - Redox Flow [redox-flow.com]
Safety Operating Guide
Proper Disposal of 1-Benzyl-3,4-dimethylpyridinium chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 1-Benzyl-3,4-dimethylpyridinium chloride as a hazardous substance that is harmful if swallowed or inhaled, causes serious eye damage, and is very toxic to aquatic life. Under no circumstances should this chemical be disposed of down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Safety and Hazard Information
Key Hazard Information (based on related compounds):
-
Acute Toxicity: Harmful if swallowed or inhaled. An oral LD50 in rats for a related compound was found to be approximately 50 mg/kg.[1]
-
Eye Damage: Causes serious eye damage.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Physicochemical Data
Specific quantitative data for this compound is limited. The following table summarizes available information for the compound and a closely related analogue. Researchers should handle this compound as a hazardous substance based on the available data for similar molecules.
| Property | This compound | N-benzyl-alkylpyridium chloride (analogue) |
| CAS Number | 22185-44-0[2] | 68909-18-2[1] |
| Molecular Formula | C14H16ClN[2] | C12H7ClNR1R2R3R4R5 (where R1-5 are alkyl groups)[1] |
| Molecular Weight | 233.74 g/mol [2] | 221.72 g/mol [1] |
| Acute Oral Toxicity (LD50, rat) | Data not available | ~ 50 mg/kg[1] |
| Aquatic Toxicity | Data not available | Very toxic to aquatic life with long-lasting effects[1] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural outline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound in a designated, properly labeled, and leak-proof container.
-
The container must be made of a material compatible with the chemical.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 2: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with all necessary information about the chemical, including its name, quantity, and known hazards.
-
Do not attempt to neutralize or treat the chemical waste yourself without a validated and approved protocol and the express permission of your EHS department.
Step 4: Decontamination of Empty Containers
-
Triple rinse empty containers that held this compound with a suitable solvent (e.g., water, followed by an organic solvent if necessary).
-
Collect the rinsate as hazardous waste and add it to your designated waste container.
-
Once thoroughly decontaminated, the container can be disposed of as non-hazardous waste according to your institution's guidelines. Deface the original label before disposal.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution as recommended by your EHS department.
-
Report the Spill: Report the incident to your supervisor and EHS department, following your institution's established procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzyl-3,4-dimethylpyridinium chloride
This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzyl-3,4-dimethylpyridinium chloride (CAS No. 22185-44-0; Molecular Formula: C14H16ClN).[1][2] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with splashes or dust. |
| Hand Protection | Butyl rubber, neoprene, or nitrile gloves. | Provides resistance to pyridinium compounds. Latex gloves are not recommended.[4][5] |
| Skin and Body Protection | Fully-buttoned lab coat. | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary for high concentrations or spills. | To prevent inhalation of dust or vapors.[5][6] |
Experimental Workflow and Handling Procedures
A logical workflow for handling this compound is crucial to minimize exposure and risk.
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly review the safety information for related compounds like pyridine and other N-benzyl-alkylpyridinium chlorides.
-
Ensure that the chemical fume hood is functioning correctly.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.[4]
-
Gather and inspect all necessary PPE.
-
-
Handling :
-
Always wear the recommended PPE before handling the chemical.
-
Conduct all manipulations, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Keep the container tightly sealed when not in immediate use to prevent the release of dust or vapors.
-
Handle the solid material carefully to avoid the formation of dust clouds, which could be explosive.[7]
-
-
Post-Experiment :
-
Clean and decontaminate the work area thoroughly after use.
-
Segregate and dispose of chemical waste as outlined in the disposal plan.
-
Remove PPE carefully to avoid contaminating skin.
-
Wash hands with soap and water after removing gloves.[4]
-
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain : For small spills, absorb the material with an inert, dry substance (e.g., vermiculite, sand).
-
Collect : Carefully scoop the absorbed material into a sealable, airtight, and compatible waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose : Label the waste container as hazardous and dispose of it according to institutional and local regulations.
Waste Disposal:
-
Segregation : Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through a licensed chemical waste management company.[9] Do not dispose of it down the drain or in regular trash. Given that related compounds are very toxic to aquatic life, preventing environmental release is critical.[3]
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Page loading... [wap.guidechem.com]
- 3. santos.com [santos.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
